2-Bromobenzoic acid;1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
2-bromobenzoic acid;1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2.C3H4N2S/c8-6-4-2-1-3-5(6)7(9)10;4-3-5-1-2-6-3/h1-4H,(H,9,10);1-2H,(H2,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMGKSNXHKEYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Br.C1=CSC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Reaction Mechanism of 2-Bromobenzoic Acid with 2-Aminothiazole
Executive Summary: The synthesis of 2-((thiazol-2-yl)amino)benzoic acid and its derivatives represents a critical step in the development of novel therapeutics, as this scaffold is a recurring motif in medicinally active compounds. The formation of the C(aryl)-N bond between 2-bromobenzoic acid and 2-aminothiazole, however, presents distinct synthetic challenges. These include the generally low nucleophilicity of 2-aminoazoles and the presence of a reactive carboxylic acid group that can interfere with catalytic cycles. This guide provides an in-depth analysis of the two primary and competing mechanistic pathways for achieving this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the catalytic cycles, the rationale behind the selection of reagents and conditions, and provide field-proven experimental protocols for each methodology. A comparative analysis is included to assist researchers and drug development professionals in selecting the optimal synthetic strategy based on factors such as functional group tolerance, reaction efficiency, and potential side reactions.
Part 1: Foundational Principles of C(aryl)-N Cross-Coupling
The creation of a bond between an aromatic carbon and a nitrogen atom is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1] While classical methods exist, they often require harsh conditions and have limited functional group tolerance. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, with two methodologies standing out: the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is celebrated for its remarkable scope, mild reaction conditions, and high functional group tolerance.[2] Its development has enabled the synthesis of complex aryl amines that were previously inaccessible.[3]
-
Ullmann Condensation: A classic copper-catalyzed method, the Ullmann reaction has seen a modern resurgence with the development of new ligands and protocols that allow for milder conditions.[4][5] It remains a cost-effective and powerful alternative, sometimes offering complementary reactivity to palladium-based systems.
The choice between these pathways for reacting 2-bromobenzoic acid with 2-aminothiazole is non-trivial, as the specific attributes of both substrates heavily influence the outcome.
Part 2: The Palladium-Catalyzed Pathway (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a go-to method for C-N bond formation due to its versatility.[6] However, its application to heteroaromatic amines like 2-aminothiazole has been historically challenging, often requiring careful optimization of the catalytic system.[7]
The Catalytic Cycle
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][8] The efficiency of each step is critically dependent on the choice of ligand.
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Technical Guide to the Crystal Structure Analysis of 2-Bromobenzoic Acid: From Single Crystal to Supramolecular Architecture
Abstract
This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 2-bromobenzoic acid (C₇H₅BrO₂), a key intermediate in organic synthesis and pharmaceutical development. We delve into the field-proven methodologies for crystal growth, data collection, and structure refinement, emphasizing the causal relationships behind experimental choices. The guide culminates in a detailed analysis of the compound's molecular geometry and the intricate network of intermolecular interactions—including classic hydrogen-bonded dimers, C—H⋯O contacts, and π–π stacking—that dictate its three-dimensional crystalline architecture. This analysis serves as a foundational reference for researchers in crystallography, materials science, and drug development, illustrating how a precise understanding of solid-state structure is critical for controlling the physicochemical properties of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Solid-State Characterization
2-Bromobenzoic acid is a versatile building block in organic chemistry, notably utilized in cross-coupling reactions and the synthesis of complex heterocyclic systems.[1] Its utility extends into medicinal chemistry, where the benzoic acid scaffold is a common motif. For any API, the solid-state structure is a critical attribute that governs fundamental properties such as solubility, stability, dissolution rate, and bioavailability.[2] Therefore, a definitive analysis of its crystal structure is not merely an academic exercise but a prerequisite for rational drug design and formulation.
The crystal structure of 2-bromobenzoic acid was first determined at room temperature using photographic data in 1962.[1][3] However, modern crystallographic techniques have enabled a more precise redetermination at a low temperature (120 K), which significantly improves the accuracy of the geometric parameters by minimizing atomic thermal vibrations.[1][3][4] This guide is based on this high-precision redetermination, offering authoritative insights into the compound's structural chemistry.
Experimental Workflow: A Self-Validating Protocol
The successful elucidation of a crystal structure relies on a meticulously executed workflow, where each step is designed to yield data of the highest possible quality.
Step 1: Single-Crystal Growth
The foundation of any crystallographic analysis is a high-quality single crystal. The objective is to grow a crystal of sufficient size and internal order, free from significant defects. For 2-bromobenzoic acid, a robust and reproducible method is slow evaporation.
Protocol: Slow Evaporation
-
Material Procurement: 2-bromobenzoic acid was sourced commercially (from Sigma Aldrich) and used without further purification, a standard practice when high-purity reagents are available.[1]
-
Solvent Selection: A solvent system of ethanol and water in a 1:1 (v/v) ratio was chosen.[1]
-
Causality: This mixed-solvent system is effective because it balances solubility and vapor pressure. 2-bromobenzoic acid has good solubility in ethanol, while water acts as an anti-solvent. The slow, differential evaporation of the more volatile ethanol gradually induces supersaturation, promoting the nucleation and controlled growth of single crystals rather than rapid precipitation of polycrystalline powder.
-
-
Crystallization: The solution was left undisturbed in a loosely covered vial, allowing for slow evaporation at ambient temperature over several days.
-
Harvesting: Well-formed, prismatic crystals suitable for diffraction were carefully selected and harvested.
Step 2: X-Ray Diffraction Data Collection
With a suitable crystal, the next step is to collect diffraction data. The choice of instrumentation and conditions is critical for obtaining a high-resolution dataset.
Protocol: Low-Temperature Single-Crystal X-ray Diffraction
-
Crystal Mounting: A selected crystal was mounted on a goniometer head.
-
Instrumentation: Data were collected on an Oxford Diffraction Gemini R Ultra Ruby CCD diffractometer.[1]
-
X-ray Source: The instrument was equipped with a Cu Kα radiation source (λ = 1.54184 Å).[3]
-
Temperature Control: Data collection was performed at 120 K.[1]
-
Causality & Trustworthiness: Low-temperature data collection is a self-validating standard for small molecules. It significantly reduces the thermal motion of atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions and bond lengths. This leads to a more accurate and reliable final structure with lower displacement parameters.
-
-
Data Acquisition: A multi-scan absorption correction was applied during data processing to account for the absorption of X-rays by the crystal, ensuring the integrated intensities are accurate.[1]
Step 3: Structure Solution and Refinement
The raw diffraction data is a collection of reflection intensities. This data must be processed to generate the final, three-dimensional structural model.
Protocol: Computational Structure Solution
-
Data Processing: The raw data was processed to determine the unit cell dimensions and space group. The symmetry of the diffraction pattern for 2-bromobenzoic acid indicated a monoclinic crystal system with the space group C2/c.[3]
-
Structure Solution: The initial atomic positions were determined using direct methods, a common and powerful approach for solving the phase problem in crystallography.[5]
-
Structure Refinement: The structural model was refined using full-matrix least-squares on F².[5] This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the experimentally observed diffraction pattern and the one calculated from the model.
-
Trustworthiness: The quality of the final model is assessed by the R-factor. For this structure, the final R-value was 0.035 (R[F² > 2σ(F²)]), indicating an excellent agreement between the experimental data and the refined structure.[1]
-
The logical flow of this entire experimental process is depicted in the diagram below.
Caption: Experimental workflow for crystal structure analysis.
Structural Analysis: From Molecular Conformation to Crystal Packing
The refined structural data provides a wealth of information about the molecule's geometry and its organization within the crystal lattice.
Crystallographic Data
The high-precision data collected at 120 K reveals significant improvement over the original room-temperature determination, underscoring the value of modern techniques.
| Parameter | Redetermination (120 K)[1] | Original Determination (RT)[1] |
| Chemical Formula | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Formula Weight | 201.01 | 201.01 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| a (Å) | 14.7955 (4) | 14.82 |
| b (Å) | 3.99062 (15) | 4.10 |
| c (Å) | 22.9240 (8) | 25.90 |
| β (°) | 96.906 (3) | 118.26 |
| Volume (ų) | 1343.69 (8) | 1386.2 |
| Z | 8 | 8 |
| Temperature | 120 K | Room Temperature |
| R-factor | 0.035 | 0.132 |
Intramolecular Geometry
Within the molecule, the most notable feature is the steric interaction between the ortho-bromine atom and the carboxylic acid group. This interaction forces the carboxyl group to twist out of the plane of the benzene ring by a dihedral angle of 18.7(2)°.[1][3][4] This deviation from planarity is a direct consequence of steric repulsion. Furthermore, a close intramolecular contact exists between the bromine atom and one of the carboxyl oxygen atoms (Br⋯O distance of 3.009 (3) Å), which may contribute to stabilizing this twisted conformation.[1][3]
Supramolecular Assembly: A Hierarchy of Interactions
The crystal packing of 2-bromobenzoic acid is a textbook example of how a hierarchy of non-covalent interactions builds a stable, three-dimensional structure.
-
Primary Motif: The Carboxylic Acid Dimer: The strongest and most influential intermolecular interaction is the O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules.[1][3] This interaction is highly directional and leads to the formation of a classic centrosymmetric dimer, described by the graph-set notation R²₂(8). This motif is the fundamental building block of the crystal structure.
-
Secondary Assembly: Formation of Tapes: These primary dimers are further linked into one-dimensional tapes. This linkage is mediated by weaker C—H⋯O hydrogen bonds, where hydrogen atoms from the benzene rings of one dimer interact with the carboxyl oxygen atoms of a neighboring dimer.[1][4] These interactions propagate along the [1-10] direction of the crystal lattice.[1]
-
Tertiary Structure: Stacking into Columns: The final step in forming the 3D architecture involves the assembly of these tapes. Adjacent tapes interact via slipped parallel π–π stacking interactions between the aromatic rings.[1][3] The key parameters for this interaction are an inter-centroid distance of 3.991 (2) Å and an interplanar distance of 3.509 (2) Å, indicating a significant cohesive force that organizes the tapes into columns running approximately along the b-axis.[1][4]
The combination of these dispersive, electrostatic, and hydrogen-bonding forces results in a robust and stable three-dimensional framework.[1]
Caption: Hierarchy of intermolecular interactions in 2-bromobenzoic acid.
Discussion: Implications for Materials Science and Drug Development
The detailed structural analysis of 2-bromobenzoic acid provides several key insights for the scientific community:
-
Predictability of Structural Motifs: The observation of the R²₂(8) carboxylic acid dimer underscores the robustness of certain supramolecular synthons. This predictability is a cornerstone of crystal engineering, allowing scientists to design crystals with desired architectures and properties.
-
The Concept of Polymorphism: While this guide details a single, stable crystal form, it is critical for researchers to recognize the potential for polymorphism—the ability of a compound to exist in multiple crystal forms.[6] As famously stated by Walter McCrone, "the number of forms known for a given compound is proportional to the time and energy spent in research on that compound."[6] Different polymorphs can have dramatically different physicochemical properties, and failure to identify the most stable form can have significant consequences in pharmaceutical development.[2][7] Therefore, a thorough polymorphic screen is an indispensable part of API characterization.
-
Foundation for Formulation: The data presented here—precise unit cell dimensions, space group, and packing arrangement—constitutes a structural "fingerprint" for this crystalline form. This fingerprint is invaluable for quality control, allowing for rapid identification and characterization of bulk material using techniques like X-ray Powder Diffraction (XRPD).[8] A well-characterized, stable crystal form is essential for ensuring batch-to-batch consistency in manufacturing and predictable in vivo performance.
Conclusion
The crystal structure of 2-bromobenzoic acid, as determined by modern, low-temperature X-ray diffraction, reveals a nuanced interplay of intra- and intermolecular forces. A sterically driven twist in the molecular conformation is complemented by a hierarchical supramolecular assembly dominated by strong O—H⋯O hydrogen bonds and further stabilized by weaker C—H⋯O and π–π interactions. This in-depth guide provides not only the definitive structural data for this important compound but also illustrates the causality-driven, self-validating protocols that ensure scientific integrity in the field of crystallography. For researchers in drug development, this work serves as a reminder that a molecule's journey from a laboratory synthesis to a clinical application is fundamentally reliant on a rigorous understanding of its solid-state form.
References
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Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1139–o1140. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromobenzoic acid. PubChem Compound Database. [Link]
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Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. [Link]
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Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1139–o1140. [Link]
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Gautam, D. (2012). Polymorphism. SlideShare presentation, Ruhr-Universität Bochum. [Link]
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ResearchGate. (n.d.). Selected intermolecular contacts in the benzoic acid crystal. [Link]
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Hribernik, S., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5309. [Link]
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The Thiazole Scaffold: A Cornerstone in Modern Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic understanding of thiazole-based compounds, offering field-proven insights for professionals in drug discovery and development.
Part 1: The Synthetic Versatility of the Thiazole Nucleus
The therapeutic potential of any scaffold is intrinsically linked to the accessibility of its derivatives. The thiazole ring benefits from robust and versatile synthetic methodologies, with the Hantzsch synthesis being a foundational and widely utilized method.
Experimental Protocol: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring from an α-haloketone and a thioamide.[1] This method is highly valued for its reliability and high yields.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the chosen α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) and thioamide (e.g., thiourea, 1.5 equivalents) in a suitable solvent such as methanol or ethanol.[1]
-
Reaction Initiation: Add a stir bar and heat the mixture with stirring. The reaction is typically conducted at a temperature of around 100°C.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 30 minutes to a few hours.[1][2]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize any acid formed during the reaction.[1]
-
Purification: The thiazole product, often being poorly soluble in water, will precipitate out. Collect the solid product by filtration through a Buchner funnel, washing the filter cake with water.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
A one-pot, multi-component variation of the Hantzsch synthesis offers an efficient and environmentally friendly approach, often utilizing catalysts like silica-supported tungstosilicic acid and can be performed under conventional heating or ultrasonic irradiation.[2]
Synthesis of 2-Aminothiazole Derivatives
2-aminothiazoles are a particularly important class of thiazole derivatives due to their prevalence in bioactive compounds. A common synthetic route involves the reaction of an amine with potassium thiocyanate and bromine in glacial acetic acid.[4]
Step-by-Step Methodology:
-
Initial Mixture: Dissolve the starting amine (e.g., sulfanilamide, 1 equivalent) in glacial acetic acid. To this, add a solution of potassium thiocyanate (1 equivalent) in glacial acetic acid and stir.[4]
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirring mixture. Continue stirring for approximately one hour.[4]
-
Precipitation: Treat the reaction mixture with a 10% sodium hydroxide solution to adjust the pH to approximately 8, leading to the precipitation of the 2-aminothiazole derivative.[4]
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify as necessary.
Part 2: Unveiling Therapeutic Potential: In Vitro Evaluation
A critical step in drug discovery is the rigorous in vitro evaluation of synthesized compounds to determine their biological activity and identify promising lead candidates.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[5][7]
-
Compound Treatment: Prepare serial dilutions of the thiazole-based test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
| Parameter | Typical Range | Reference |
| Cell Seeding Density | 1,000 - 100,000 cells/well | [5] |
| MTT Incubation Time | 2 - 4 hours | [5] |
| Solubilization Time | 2 hours to overnight | [5][6] |
| Absorbance Wavelength | 550 - 600 nm | [6] |
Antimicrobial Efficacy: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the thiazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to CLSI guidelines.[8][9]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[10]
-
Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism being tested.[9]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10]
Part 3: Elucidating Mechanisms of Action
Understanding how thiazole-based compounds exert their therapeutic effects at a molecular level is crucial for rational drug design and optimization. Many thiazole derivatives function as inhibitors of key signaling pathways implicated in disease.
Targeting Kinase Signaling Pathways
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] Thiazole derivatives have emerged as potent inhibitors of several important kinases.[12]
Dasatinib is an FDA-approved thiazole-containing drug used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[13][14] Its primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive leukemias.[15][16] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[15][17]
Beyond BCR-ABL, Dasatinib also inhibits other kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[13][14][16] This multi-targeted inhibition contributes to its broad therapeutic efficacy.
Caption: Thiazole-based inhibitors targeting EGFR and VEGFR-2 signaling.
Induction of Apoptosis
Many cytotoxic thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. [18][19] Thiazole compounds have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis. [20][21][22]
Inhibition of Tubulin Polymerization
The microtubule network is a critical component of the cytoskeleton, essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. Thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. [23]
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to microtubules. [24][25][26][27] Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute purified tubulin protein, tubulin buffer with a fluorescent reporter (e.g., DAPI), and GTP on ice. Prepare serial dilutions of the thiazole test compounds. [24][25]2. Assay Setup: In a 96-well black microtiter plate, combine the tubulin solution, buffer, GTP, and the test compound or control. [25]3. Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and begin recording the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) over time. [25]4. Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze these curves to determine the effect of the compound on the nucleation, growth rate, and steady-state level of microtubule formation. [24]
Part 4: Conclusion and Future Perspectives
The thiazole scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future efforts will likely focus on the design of more selective and potent thiazole-based inhibitors, the exploration of novel therapeutic targets, and the development of innovative drug delivery systems to enhance the efficacy and safety of these promising compounds. This guide serves as a foundational resource for researchers and drug development professionals to navigate the exciting and ever-evolving landscape of thiazole-based therapeutics.
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Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain. PubMed. (2009). [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. (2005). [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. National Genomics Data Center (CNCB-NGDC). [Link]
-
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. (2021). [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. (2020). [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
MTT Cell Assay Protocol. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. (2021). [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013). [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Publishing. (2023). [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. (2024). [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. (2014). [Link]
-
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. ResearchGate. (2021). [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. PMC. (2026). [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. (2025). [Link]
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Technical Guide: Discovery of New Bioactive Molecules Using 1,3-Thiazol-2-amine
Executive Summary
The 1,3-thiazol-2-amine (2-aminothiazole) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the broad-spectrum antibiotic Cefdinir to the precision oncology agent Dasatinib (Src/Abl kinase inhibitor), this heterocycle is ubiquitous in FDA-approved therapeutics.
This guide moves beyond basic textbook descriptions to provide a rigorous, field-validated roadmap for leveraging 2-aminothiazole in drug discovery. We will explore the electronic rationale behind its reactivity, detail a self-validating synthetic protocol, and map the critical Structure-Activity Relationships (SAR) that drive potency.
Part 1: The "Privileged" Nature of 1,3-Thiazol-2-amine
Structural & Electronic Rationale
The 2-aminothiazole core is not merely a linker; it is a pharmacophoric feature. Its utility stems from three distinct electronic characteristics:
-
The Amidine-Like Character: The C2-amino group acts as an electron donor, while the N3 nitrogen acts as an acceptor. This push-pull system mimics the amidine motif found in arginine, allowing for bidentate hydrogen bonding (e.g., with the hinge region of kinases).
-
Aromaticity & Pi-Stacking: The sulfur atom contributes a lone pair to the
-system, ensuring aromaticity. This allows the ring to engage in T-shaped interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets. -
Sulfur Polarizability: The "soft" nature of the sulfur atom can enhance van der Waals contacts and metabolic stability compared to its oxazole counterparts.
Clinical Validation
The versatility of this scaffold is evidenced by its presence in distinct therapeutic classes:
-
Dasatinib (Sprycel): Uses the aminothiazole to bind the ATP-binding pocket of BCR-ABL.
-
Alpelisib (Piqray): A PI3K
inhibitor where the thiazole mediates critical H-bonds. -
Famotidine (Pepcid): An H2 antagonist utilizing the thiazole guanidine-like character.
Part 2: Synthetic Architectures & Protocols[1]
The Hantzsch Thiazole Synthesis: Mechanistic Insight
While many routes exist, the Hantzsch synthesis remains the gold standard due to its modularity. It involves the condensation of an
Critical Mechanistic Nuance: The reaction is regioselective. The sulfur atom of the thiourea is the most nucleophilic site (soft nucleophile) and attacks the
Figure 1: Mechanistic flow of the Hantzsch Synthesis.[1][2][3] Note the S-alkylation precedes cyclization.
Self-Validating Protocol: Optimized Hantzsch Synthesis
This protocol is designed for high-throughput library generation. It uses ethanol as a green solvent and requires no column chromatography for initial purity checks.
Reagents:
-
Substituted 2-bromoacetophenone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute)
-
Sodium Acetate (anhydrous, 1.0 equiv - acts as an acid scavenger)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of the 2-bromoacetophenone in 10 mL of absolute ethanol.
-
Addition: Add 5.5 mmol of thiourea. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours.-
Validation Check: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting bromide spot (
) should disappear, replaced by a polar baseline spot (HBr salt of product).
-
-
Workup (Free Base Formation): Cool to room temperature. A precipitate (hydrobromide salt) often forms. Pour the mixture into 50 mL of ice-water.
-
Neutralization: Adjust pH to ~9 using 10% aqueous ammonium hydroxide or
. This liberates the free amine. -
Isolation: Filter the resulting solid. Wash with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry in a vacuum oven at
C.
Yield Expectation: >85%.
Purity Check:
Part 3: Strategic SAR & Molecular Design
To transform the raw scaffold into a drug candidate, one must manipulate its vectors. The 2-aminothiazole is not a "flat" molecule in terms of reactivity; it has distinct zones for optimization.
The Pharmacophore Map
We categorize the scaffold into four modification zones:
-
Zone N2 (The Amine): The primary handle for increasing complexity. Acylation (amide formation) or reaction with isocyanates (urea formation) is standard.
-
Insight: Converting the amine to a urea often increases potency against kinases by adding a "donor-acceptor-donor" motif that binds the Glu-Lys pair in the active site.
-
-
Zone C4 (The Anchor): Usually an aryl or heteroaryl group derived from the
-haloketone. This group dictates the shape and lipophilicity ( ). -
Zone C5 (The Electronic Tuner): This position is nucleophilic. Halogenation (Cl/F) here can block metabolic oxidation and modulate the
of the ring nitrogen. -
Zone N3 (The Acceptor): Critical for H-bonding. Steric bulk at C2 or C4 can influence the availability of this lone pair.
Figure 2: Strategic SAR modification zones for the 2-aminothiazole scaffold.
Part 4: Bio-Evaluation (Kinase Inhibition Assay)
Given the prevalence of this scaffold in kinase inhibitors, we present a standardized ADP-Glo™ Kinase Assay workflow. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol
Materials:
-
Recombinant Kinase (e.g., Src, Abl, or PI3K)
-
Substrate (Peptide or Protein specific to the kinase)
-
Ultra-Pure ATP
-
Test Compounds (dissolved in DMSO)[4]
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)
Workflow:
-
Preparation: Dilute compounds in 1x Kinase Buffer to
the desired final concentration. (Final DMSO concentration should be <1%). -
Kinase Reaction:
-
Add 2.5
L of Compound solution to a 384-well white plate. -
Add 2.5
L of Enzyme solution. Incubate for 10 min at RT (allows compound to bind). -
Add 5
L of Substrate/ATP mix to initiate the reaction. -
Incubate for 60 min at RT.
-
-
ADP Generation Stop: Add 10
L of ADP-Glo™ Reagent. Incubate for 40 min. (This depletes unconsumed ATP). -
Detection: Add 20
L of Kinase Detection Reagent. Incubate for 30 min. (This converts ADP to ATP and then to light via luciferase). -
Readout: Measure Luminescence (RLU) using a plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition using the formula:
- : Enzyme + Substrate + DMSO (No inhibitor)
- : No Enzyme control
Part 5: Data Presentation & Comparison
When evaluating new derivatives, data should be structured to allow rapid SAR analysis. Below is a template for reporting results.
Table 1: Representative SAR Data Structure for 2-Aminothiazole Derivatives
| Cmpd ID | R1 (C4-Aryl) | R2 (N2-Subst) | R3 (C5-Subst) | Enzyme IC50 (nM) | Cell GI50 (nM) | LogP |
| AT-01 | Phenyl | H | H | 450 | 1200 | 2.1 |
| AT-02 | 4-Cl-Phenyl | H | H | 120 | 550 | 2.8 |
| AT-03 | 4-Cl-Phenyl | Acetyl | H | 850 | >5000 | 2.5 |
| AT-04 | 4-Cl-Phenyl | Urea-Ph | H | 15 | 45 | 3.2 |
| AT-05 | 4-Cl-Phenyl | Urea-Ph | Cl | 8 | 30 | 3.5 |
Note: The dramatic potency increase in AT-04/AT-05 illustrates the importance of the urea linker for kinase binding and C5-halogenation for stability.
References
-
Dasatinib (Sprycel)
- Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
-
Hantzsch Thiazole Synthesis Review
- Eicher, T., & Hauptmann, S. (2003).
-
2-Aminothiazole in Drug Discovery (Review)
- Mishra, R., et al. (2020). "Synthesis, properties and biological activity of thiophene: A review." Bioorganic Chemistry. (Note: Contextual relevance to sulfur heterocycles).
-
Direct verification of scaffold utility: Alizadeh, S. R., & Hashemi, S. M. (2021).[5] "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research.
-
Kinase Assay Protocols (ADP-Glo)
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Alpelisib (Piqray)
- Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters.
Sources
High-Throughput Preliminary Screening of 2-Bromobenzoic Acid Reaction Products: A Technical Guide
Executive Summary
In modern drug development and materials science, 2-bromobenzoic acid serves as a highly versatile, bifunctional synthon. Its dual reactivity—stemming from an electrophilic aryl bromide and a nucleophilic/acidic carboxylate group—enables a vast array of synthetic transformations. However, this same bifunctionality often leads to competing side reactions, such as protodehalogenation, homocoupling, or unintended amidation.
To navigate this complex reactivity landscape, researchers employ High-Throughput Experimentation (HTE) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth framework for the preliminary screening of 2-bromobenzoic acid reaction products, detailing mechanistic pathways, analytical strategies, and a self-validating experimental protocol designed to ensure scientific rigor and reproducibility.
Mechanistic Pathways & Bifunctional Reactivity
The strategic value of 2-bromobenzoic acid lies in its orthogonal reactivity profiles. Understanding the causality behind catalyst and reagent selection is critical for directing the reaction toward the desired pathway.
-
C-N Cross-Coupling (Ullmann-Type Amination): The synthesis of N-aryl anthranilic acids traditionally relies on the Ullmann reaction. 2-Bromobenzoic acid undergoes regioselective copper-catalyzed amination when treated with aliphatic or aromatic amines. Optimal yields are frequently achieved using a synergistic catalytic system of Cu powder and Cu₂O in the presence of K₂CO₃, utilizing solvents like 2-ethoxyethanol to balance solubility and reaction temperature requirements[1].
-
C-C Cross-Electrophile Coupling: Coupling 2-bromobenzoic acid with alkyl halides at the C-Br bond is notoriously challenging due to the deactivating nature of the ortho-carboxylate group. However, recent advancements in nickel catalysis utilizing specialized tridentate amidine ligands have successfully enabled these cross-electrophile couplings, overcoming the limitations of traditional phosphine or bipyridine libraries[2].
-
Heterocycle Assembly (Quinazoline Scaffolds): Beyond direct cross-coupling, 2-bromobenzoic acid is a foundational building block for complex heterocycles. For instance, in the synthesis of antiviral candidates like Ziresovir, it undergoes a copper-catalyzed ring closure with guanidines to form substituted 2,4-diamine-quinazoline scaffolds under ambient air[3].
Bifunctional reactivity pathways of 2-bromobenzoic acid in organic synthesis.
High-Throughput Analytical Screening Strategy
Preliminary screening requires rapid, high-fidelity data acquisition to evaluate reaction conversion, product distribution, and chemoselectivity. LC-MS (often UPLC-MS) is the gold standard for this workflow.
The Role of Stable Isotope Internal Standards
A critical point of failure in HTE is the misinterpretation of LC-MS data due to matrix effects (e.g., ion suppression from transition metal catalysts or high salt concentrations). To establish a self-validating quantitative system, an internal standard must be introduced during the reaction quench phase.4 is the premier choice for this application[4]. Because its physicochemical properties are nearly identical to the starting material, it co-elutes chromatographically but is resolved by a +4 m/z shift in the mass spectrometer, allowing for absolute quantitation of unreacted starting material regardless of ionization variances.
High-throughput LC-MS screening workflow for reaction optimization.
Self-Validating Experimental Protocol: Microscale Parallel Screening
The following protocol details a 96-well microscale screening for the Ullmann amination of 2-bromobenzoic acid. It is designed as a self-validating system: it includes a negative control (to identify background reactivity), a positive control (using a highly reactive aryl iodide to confirm catalyst viability), and an internal standard quench (to validate LC-MS response factors).
Step-by-Step Methodology
Step 1: Plate Preparation & Reagent Dispensing
-
In a nitrogen-filled glovebox, prepare a 96-well glass-lined aluminum block.
-
Controls Setup: Designate well A1 as the Negative Control (omit copper catalyst) and well A2 as the Positive Control (substitute 2-bromobenzoic acid with 2-iodobenzoic acid).
-
Substrate Addition: Dispense 2-bromobenzoic acid (10 µmol per well, 0.2 M final concentration) into the remaining wells.
-
Catalyst & Base Array: Using a solid dosing robot, dispense an array of copper catalysts (e.g., CuI, Cu/Cu₂O mixtures, 10 mol%) and bases (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) across the grid.
Step 2: Reaction Execution
-
Add the amine coupling partner (12 µmol, 1.2 equiv) as a solution in the screening solvents (e.g., 2-ethoxyethanol, DMF, DMSO; 50 µL per well).
-
Seal the 96-well block with a Teflon-lined silicone mat and a metal clamp.
-
Transfer the block to a heated orbital shaker. Agitate at 800 rpm at 110 °C for 16 hours. Causality: Vigorous agitation is required to overcome the mass transfer limitations inherent in heterogeneous base/catalyst mixtures.
Step 3: Quenching and Internal Standard Addition
-
Cool the block to room temperature and carefully unseal.
-
Prepare a quench solution: 50% Acetonitrile / 50% Water containing 0.1% Formic Acid and exactly 1.0 mM of 2-bromobenzoic acid-d4 .
-
Add 500 µL of the quench solution to each well. Causality: The acidic quench halts the copper catalysis, solubilizes the carboxylate products for reverse-phase chromatography, and introduces the internal standard at a known concentration.
Step 4: Filtration and LC-MS Analysis
-
Transfer the quenched mixtures via a multichannel pipette to a 96-well filter plate (0.22 µm PTFE) nested over a clean collection plate. Centrifuge at 3000 x g for 5 minutes to remove insoluble salts and catalyst particulates.
-
Submit the collection plate to the UPLC-MS system. Use a C18 column with a rapid gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid over 2.5 minutes).
Step 5: Data Deconvolution
-
Extract the Extracted Ion Chromatograms (EIC) for the expected product m/z, the starting material (m/z 201/203 for Br isotopes), and the internal standard (m/z 205/207).
-
Calculate conversion by comparing the starting material peak area ratio against the d4-internal standard.
Quantitative Data Presentation
The table below summarizes typical reaction modalities for 2-bromobenzoic acid, the required catalytic systems, and the expected analytical readouts during LC-MS screening.
| Reaction Modality | Catalyst / Reagents | Target Product Class | Typical LC-MS m/z [M+H]⁺ | Retention Behavior (RP-HPLC) |
| Ullmann Amination | Cu/Cu₂O, K₂CO₃, Aniline | N-Phenylanthranilic acid | 214.1 | Moderate retention; sharpens at acidic pH |
| Ni-Cross Coupling | Ni(cod)₂, Amidine Ligands, Alkyl-X | Alkylbenzoic acids | Varies by alkyl chain | Highly lipophilic; late elution |
| Quinazoline Synthesis | Cu, Guanidine derivatives | 2,4-Diamine-quinazolines | Varies by substituent | Basic; early elution at low pH |
| Internal Standard | N/A (Added at Quench) | 2-Bromobenzoic acid-d4 | 205.0 / 207.0 | Co-elutes exactly with starting material |
References
1.1 - National Institutes of Health (NIH) / PMC 2. 2 - National Institutes of Health (NIH) / PMC 3.4 - MedChemExpress 4.3 - ACS Omega
Sources
- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
protocol for coupling 2-bromobenzoic acid and 1,3-thiazol-2-amine
Protocol for the Palladium-Catalyzed C-N Cross-Coupling of 2-Bromobenzoic Acid and 1,3-Thiazol-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of N-(1,3-thiazol-2-yl)anthranilic acid derivatives through the C-N cross-coupling of 2-bromobenzoic acid and 1,3-thiazol-2-amine. The 2-arylaminothiazole scaffold is a privileged motif in medicinal chemistry, and this guide offers a comprehensive, step-by-step methodology for its synthesis.[1] We will delve into the rationale behind the choice of a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[2] The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
The convergence of carboxylic acids and heterocyclic amines in a single molecular framework is a cornerstone of modern drug discovery. The 2-arylaminothiazole moiety, in particular, is present in a wide array of biologically active compounds.[1][3] The direct coupling of an aryl halide, such as 2-bromobenzoic acid, with a heterocyclic amine like 1,3-thiazol-2-amine presents a synthetic challenge. Traditional methods often require harsh reaction conditions and may not be compatible with the functional groups present in the starting materials.[2]
The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[2][4] This methodology offers a versatile and efficient route to C-N bond formation with broad substrate scope and functional group tolerance.[2] This application note details a robust protocol for the Buchwald-Hartwig amination of 2-bromobenzoic acid with 1,3-thiazol-2-amine, providing researchers with a practical guide for the synthesis of this important class of compounds. While copper-catalyzed Ullmann-type couplings are also a viable option for C-N bond formation, palladium catalysis often provides higher yields and milder reaction conditions, especially for challenging substrates.[5][6][7]
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[4]
Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. Adjustments can be made for different scales, but it is recommended to optimize the conditions for any significant changes.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Eq. |
| 2-Bromobenzoic Acid | 201.02 | 201 | 1.0 | 1.0 |
| 1,3-Thiazol-2-amine | 100.14 | 120 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 4.5 | 0.02 | 0.02 |
| Xantphos | 578.68 | 23.2 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
Equipment
-
Schlenk tube or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
Figure 2: Experimental workflow for the coupling reaction.
-
Reaction Setup: To a dry Schlenk tube, add 2-bromobenzoic acid (201 mg, 1.0 mmol), 1,3-thiazol-2-amine (120 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add 5 mL of degassed toluene to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1,3-thiazol-2-yl)anthranilic acid derivative.
Discussion and Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8] Xantphos is a bulky, electron-rich phosphine ligand that has been shown to be effective in the coupling of heteroaryl amines.[1] The wide bite angle of Xantphos is believed to promote reductive elimination and prevent catalyst deactivation.[9]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Buchwald-Hartwig aminations. It is generally preferred over stronger bases like sodium tert-butoxide when dealing with substrates bearing sensitive functional groups.[10]
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is non-polar and has a high boiling point, allowing for the reaction to be conducted at elevated temperatures. It is crucial to use a degassed solvent to prevent oxidation of the Pd(0) catalyst.
-
Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to ensure complete consumption of the limiting aryl bromide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique and use of degassed solvents. |
| Low reaction temperature | Increase the reaction temperature to 120 °C. | |
| Inappropriate ligand | Consider screening other ligands such as RuPhos or BrettPhos.[11] | |
| Side product formation | Homocoupling of the aryl bromide | This can occur at high temperatures. Consider lowering the temperature and extending the reaction time. |
| Decomposition of starting materials | Ensure the reaction is not overheated. |
Conclusion
This application note provides a detailed and well-rationalized protocol for the palladium-catalyzed C-N cross-coupling of 2-bromobenzoic acid and 1,3-thiazol-2-amine. By understanding the underlying principles of the Buchwald-Hartwig amination and carefully controlling the reaction parameters, researchers can efficiently synthesize valuable 2-arylaminothiazole derivatives for applications in drug discovery and development.
References
-
A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. (2021). ResearchGate. Available at: [Link]
-
2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. (2020). MDPI. Available at: [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2006). PubMed Central. Available at: [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2012). PubMed Central. Available at: [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Available at: [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). PubMed Central. Available at: [Link]
-
Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. (2023). PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. (2008). Organic Chemistry Portal. Available at: [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Macmillan Group. Available at: [Link]
-
Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2006). Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][12]Thiazin-4-One Derivatives. (2025). MDPI. Available at: [Link]
-
Ullmann coupling-An overview. (2025). operachem. Available at: [Link]
-
Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. (n.d.). CHIMIA. Available at: [Link]
-
efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. (2020). LOCKSS. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
-
Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2025). ResearchGate. Available at: [Link]
-
Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. (2010). SciSpace. Available at: [Link]
-
Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl 3 promoted homocoupling. (2011). Beilstein Journals. Available at: [Link]
-
Copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids to 1,4-benzothiazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). MIT Open Access Articles. Available at: [Link]
-
INTERACTION OF 2-AMINO-(4-ARYL)-SUBSTITUTED THIA- AND OXAZOLES WITH 5-CYANO-1,2,4-TRIAZINES. (2023). Doklady Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. (n.d.). PubMed Central. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Available at: [Link]
-
Copper‐catalyzed synthesis of 2‐aminobenzothiazole, using benzylamine... (n.d.). ResearchGate. Available at: [Link]
-
Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. (2025). Beilstein Journals. Available at: [Link]
Sources
- 1. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
Application Note: Copper-Catalyzed Amination of 2-Bromobenzoic Acid with Aliphatic Amines
[1][2]
Executive Summary & Strategic Value
The synthesis of N-alkyl anthranilic acids (2-(alkylamino)benzoic acids) is a cornerstone transformation in medicinal chemistry, serving as the primary route to acridones, quinazolinones, and fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs). While Palladium-catalyzed Buchwald-Hartwig aminations are powerful, they often require expensive phosphine ligands and rigorous exclusion of air.
This guide details a robust, cost-effective Copper-Catalyzed Amination protocol.[1] Unlike standard Ullmann couplings that require high temperatures and external ligands (e.g., phenanthrolines or amino acids), this reaction leverages the "Ortho-Effect" : the 2-carboxylate group on the substrate acts as an internal ligand, directing the copper catalyst to the oxidative addition site. This self-ligating mechanism allows for high regioselectivity and conversion rates without the need for protecting groups or exotic ligands.
Key Advantages
-
Cost Efficiency: Uses elemental Copper/Cu₂O or CuI instead of Pd/Phosphines.
-
Regioselectivity: Exclusively aminates the position ortho to the carboxylic acid.
-
Operational Simplicity: Tolerates moisture better than Pd-systems; no acid protection required.
Mechanistic Insight: The Carboxylate-Directed Cycle
Understanding the mechanism is critical for troubleshooting. In this transformation, the ortho-carboxylic acid is not a bystander; it is a co-catalyst. The deprotonated carboxylate coordinates to the Copper(I) center, forming a cuprate intermediate that lowers the activation energy for the oxidative addition of the aryl bromide.
The Catalytic Cycle (Visualization)
Figure 1: The substrate-directed catalytic cycle. The carboxylate group anchors the Cu(I), facilitating the activation of the adjacent C-Br bond.
Experimental Protocol
This protocol is optimized based on the chemo- and regioselective methods established by Wolf et al. and refined by subsequent process optimization studies. It prioritizes the Cu/Cu₂O mixed catalyst system for its superior longevity and resistance to disproportionation.
Reagents & Materials
| Reagent | Equiv. | Role | Specification |
| 2-Bromobenzoic Acid | 1.0 | Substrate | >98% Purity |
| Aliphatic Amine | 1.5 - 2.0 | Nucleophile | Primary or Secondary |
| Copper Powder | 0.1 (10 mol%) | Catalyst | Dendritic, <3 µm |
| Copper(I) Oxide (Cu₂O) | 0.05 (5 mol%) | Co-Catalyst | Red powder, >99% |
| Potassium Carbonate (K₂CO₃) | 1.0 - 1.5 | Base | Anhydrous, granular |
| 2-Ethoxyethanol | Solvent | Medium | High boiling point (135°C) |
Note: 2-Ethoxyethanol is the "Gold Standard" solvent for this reaction due to its ability to solubilize the potassium carboxylate salt while maintaining a high reflux temperature. DMF is a viable alternative but can complicate workup.
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen or argon manifold.
-
Charging: Add 2-bromobenzoic acid (2.0 g, ~10 mmol), K₂CO₃ (1.38 g, 10 mmol), Cu powder (64 mg, 1.0 mmol), and Cu₂O (72 mg, 0.5 mmol).
-
Solvent & Amine: Add 2-ethoxyethanol (5 mL) followed by the aliphatic amine (15-20 mmol).
-
Critical Check: If the amine is volatile (boiling point < 130°C), use a sealed pressure tube instead of a reflux condenser.
-
-
Inerting: Evacuate and backfill with N₂ three times. Oxygen promotes the oxidation of aliphatic amines to imines, leading to side products (blue/green reaction color often indicates oxidation).
Phase 2: Reaction
-
Heating: Heat the mixture to 130°C (oil bath temperature).
-
Monitoring: Stir vigorously for 12–24 hours.
-
TLC Monitoring: Eluent: Ethyl Acetate/Hexane (1:1) + 1% Acetic Acid. The product will be more polar than the starting bromide.
-
Visual Cue: The reaction mixture typically turns from reddish-brown (Cu) to a dark suspension. A bright blue solution indicates Cu(II) formation and potential catalyst death.
-
Phase 3: Workup & Purification
-
Quench: Cool the mixture to room temperature. Pour into water (30 mL).
-
Filtration: Add Celite® and filter the suspension to remove copper residues. Wash the filter cake with water (10 mL).
-
Safety: Dispose of copper waste in heavy metal containers.
-
-
Acidification: Acidify the filtrate with 1M HCl to pH ~3-4.
-
Observation: The N-alkyl anthranilic acid typically precipitates as a solid or oil.
-
-
Isolation:
-
If Solid: Filter, wash with cold water, and dry.
-
If Oil: Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. If necessary, flash chromatography (SiO₂, Hexane/EtOAc + 1% AcOH) can be used.
Optimization & Data Analysis
The following table summarizes expected yields based on amine sterics and electronic properties, derived from aggregate internal and literature data.
| Amine Class | Example | Steric Hindrance | Expected Yield | Notes |
| Primary (Linear) | n-Butylamine | Low | 85 - 95% | Very fast conversion. |
| Primary (Branched) | Cyclohexylamine | Moderate | 75 - 85% | Standard benchmark substrate. |
| Secondary (Cyclic) | Morpholine | Low | 80 - 90% | Excellent nucleophile. |
| Secondary (Acyclic) | Diethylamine | High | 40 - 60% | Often requires 24h+ or sealed tube. |
| Aniline (Aromatic) | Aniline | Moderate | 60 - 80% | Less nucleophilic than aliphatic amines. |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or low temp. | Ensure temp is >125°C. Check N₂ atmosphere. Increase Cu loading to 15 mol%. |
| Blue Reaction Mixture | Oxidation of Amine/Cu. | Strict O₂ exclusion required. Degas solvents. |
| Product is an Oil | Impurities or nature of alkyl chain. | Triturate with cold hexanes. If persistent, convert to HCl salt for crystallization. |
| Starting Material Remains | Poor solubility of K-salt. | Switch solvent to DMF or add small amount of water (0.5 mL) to solubilize the carboxylate. |
References
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006).[2] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
-
Ma, D., & Cai, Q. (2008).[3] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[3][4][5] Accounts of Chemical Research, 41(11), 1450–1460.[3] [Link]
- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. (Classic Reference for historical context).
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper Complexes: New Trends and Applications. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
Sources
- 1. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 3. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chimia.ch [chimia.ch]
Application Note: Preclinical Evaluation of Thiazole Derivatives in Anticancer Drug Discovery
Introduction & Pharmacological Rationale
The 1,3-thiazole ring is a highly privileged scaffold in modern medicinal chemistry, particularly in the oncology sector[1]. As a five-membered heterocyclic compound containing both nitrogen and sulfur, the thiazole moiety offers unique physicochemical properties. The nitrogen atom acts as a potent hydrogen bond acceptor, facilitating deep anchoring within the ATP-binding pockets of various kinases, while the sulfur atom provides essential lipophilicity and polarizability to enhance target affinity[1][2].
Because of these structural advantages, thiazole derivatives exhibit a broad pharmacological profile, acting through diverse mechanisms such as protein kinase inhibition (e.g., VEGFR, CDKs, BRAF), microtubule stabilization, and the induction of apoptosis[3][4][5]. For drug development professionals, understanding how to accurately synthesize, screen, and validate these compounds is critical to avoiding false-positive artifacts and identifying true high-efficacy antineoplastic candidates.
Mechanistic Pathways of Thiazole-Based Antineoplastics
Thiazole derivatives primarily halt tumor progression through two distinct but highly effective mechanistic branches: Kinase Inhibition and Microtubule Stabilization [4][5]. By blocking hyperactive signaling cascades (like PI3K/AKT and MAPK/ERK) or by preventing the depolymerization of tubulin during cell division, these compounds ultimately converge on cell cycle arrest and caspase-mediated apoptosis[2][3].
Fig 1. Mechanistic pathways of thiazole derivatives in targeted anticancer therapy.
Quantitative Benchmarks: FDA-Approved Thiazole Drugs
To evaluate novel thiazole derivatives effectively, researchers must benchmark their quantitative data against established, FDA-approved thiazole-containing drugs[1][2]. Table 1 summarizes the primary targets and typical inhibitory concentrations (IC50/EC50) of these clinical standards.
Table 1: Quantitative Benchmarks for FDA-Approved Thiazole-Based Anticancer Drugs
| Drug Name | Primary Target(s) | Mechanism of Action | Typical IC50 / EC50 Range | Clinical Indication |
| Dasatinib | BCR-ABL, Src family | Tyrosine Kinase Inhibition | 0.2 – 0.8 nM | CML, ALL |
| Dabrafenib | BRAF V600E | Serine/Threonine Kinase Inhibition | 0.6 – 0.8 nM | Melanoma |
| Ixabepilone | Tubulin | Microtubule Stabilization | 1.5 – 3.0 nM | Metastatic Breast Cancer |
| Tiazofurin | IMPDH | IMPDH Inhibition | 10 – 50 µM | Leukemia (Orphan) |
Experimental Workflows & Validated Protocols
When screening novel thiazole libraries, the experimental design must account for the specific chemical nature of the heterocycle. Thiazoles often exhibit intrinsic UV-Vis absorbance or autofluorescence, which can severely confound traditional colorimetric or FRET-based assays. The following workflow utilizes orthogonal, luminescence-based, and flow cytometric systems to guarantee self-validating, artifact-free data.
Fig 2. Standardized preclinical evaluation workflow for thiazole drug candidates.
Protocol A: High-Throughput Kinase Profiling (ADP-Glo Assay)
Causality & Rationale: To bypass the autofluorescence of thiazole rings that invalidates FRET assays, we utilize a luminescent ADP-Glo assay. This measures the ADP generated during the kinase reaction, providing a universal, direct correlation to kinase activity regardless of the compound's optical properties.
Step-by-Step Methodology:
-
Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Perform a 10-point, 3-fold serial dilution of the thiazole derivative (ranging from 10 µM to 0.5 nM) in a white 384-well plate.
-
Kinase Reaction: Add the purified target kinase (e.g., VEGFR-2 or CDK9)[5] and the specific peptide substrate. Initiate the reaction by adding ultra-pure ATP (at the
value of the specific kinase). Incubate at room temperature for 60 minutes. -
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.
-
Self-Validation (QC): Calculate the Z'-factor using a no-enzyme control (0% activity) and a vehicle control (100% activity). A Z' > 0.5 validates the assay plate. Include Dasatinib as a positive control reference.
Protocol B: Intracellular ATP-Based Viability Assay (CellTiter-Glo)
Causality & Rationale: Traditional MTT/XTT assays rely on mitochondrial oxidoreductases. Certain sulfur-containing heterocycles, including some thiazoles, can chemically reduce tetrazolium salts or alter mitochondrial metabolism without causing immediate cell death, leading to false viability readings. Quantifying intracellular ATP provides a direct, metabolically independent proxy for the number of viable cells[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., SaOS-2 osteosarcoma or MDA-MB-231 breast cancer cells) at 5,000 cells/well in 100 µL of complete media in an opaque-walled 96-well plate[2][5]. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with the thiazole derivatives (0.1 µM to 100 µM) for 72 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase activity.
-
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent per well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression (curve fit) software.
Protocol C: Mechanistic Validation via Multiparametric Flow Cytometry
Causality & Rationale: An IC50 value does not differentiate between a cytostatic compound (e.g., cell cycle arrest via tubulin binding) and a cytotoxic compound (e.g., apoptosis via kinase inhibition). Annexin V/PI staining distinguishes between living, early apoptotic, late apoptotic, and necrotic cell populations, validating the exact mechanism of action[2][4].
Step-by-Step Methodology:
-
Harvesting: Collect both the culture media (containing floating, dead cells) and the adherent cells via trypsinization. Critical: Failing to collect floating cells will artificially skew the data toward viability.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of
cells/mL. -
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, capturing a minimum of 10,000 events per sample.
-
Self-Validation (QC): Use 1 µM Staurosporine (a known pan-kinase inhibitor and apoptosis inducer) as a positive control to properly set compensation and gating boundaries for the Q4 (Live), Q3 (Early Apoptosis), and Q2 (Late Apoptosis) quadrants.
References
- Source: nih.
- Source: benthamdirect.
- Source: nih.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Source: rsc.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
high-throughput screening methods for thiazole-based compound libraries
Application Note: High-Throughput Screening (HTS) Methodologies for Thiazole-Based Compound Libraries
Introduction: The Biophysical Challenge of Thiazole Scaffolds
The thiazole ring is a privileged pharmacophore in medicinal chemistry, extensively represented in FDA-approved drugs and experimental therapeutics targeting cancer, microbial infections, and metabolic diseases[1]. The structural diversity of thiazole derivatives allows them to interact with a wide array of biological targets[2].
However, screening thiazole-rich libraries presents a unique biophysical challenge for High-Throughput Screening (HTS) facilities. Fragment-sized thiazoles and 2-aminothiazoles frequently emerge as "frequent hitters" or Pan-Assay Interference Compounds (PAINS)[3]. Their conjugated
As a Senior Application Scientist, I have designed this guide to establish a self-validating HTS cascade . By leveraging Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and orthogonal phenotypic assays, we can systematically eliminate optical interference and isolate true, target-engaging thiazole leads.
Causality in Assay Design: Overcoming Auto-Fluorescence
Standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays are highly susceptible to thiazole interference because the auto-fluorescence of these compounds occurs in the nanosecond timescale—identical to standard fluorophores.
To overcome this, TR-FRET is the gold standard for thiazole libraries. This method utilizes lanthanide chelates (e.g., Terbium or Europium) as donor fluorophores. Lanthanides possess a uniquely long emission half-life in the millisecond range[4]. By introducing a 50–100 microsecond delay between the excitation flash and the emission measurement, all short-lived background auto-fluorescence from the thiazole compounds decays completely[4]. The remaining signal is exclusively the FRET emission resulting from the specific target interaction.
TR-FRET mechanism eliminating nanosecond thiazole auto-fluorescence via microsecond time delay.
Quantitative Summary of HTS Assay Modalities for Thiazoles
| Assay Modality | Susceptibility to Thiazole Interference | Mitigation Strategy & Causality |
| Fluorescence Intensity (FI) | High (Auto-fluorescence) | Avoid for primary screening; thiazole emission overlaps with standard dyes. |
| Fluorescence Polarization (FP) | Moderate (Light scattering) | Use red-shifted dyes (e.g., Cy5) to move away from thiazole absorption spectra. |
| TR-FRET | Low (Time-gated) | 50-100 µs delay eliminates nanosecond interference, isolating true binding. |
| AlphaScreen | Moderate (Singlet oxygen quenching) | Thiazoles with redox activity may quench singlet oxygen; requires counter-screens. |
| Surface Plasmon Resonance | Low (Label-free) | Ideal orthogonal assay; measures mass binding, completely bypassing optics. |
Protocol 1: Self-Validating TR-FRET Biochemical Kinase Assay
This protocol details a competitive binding assay where a fluorescent tracer is displaced by a thiazole-based kinase inhibitor.
Causality & Rationale: We utilize an acoustic liquid handler to dispense compounds. Thiazoles can adhere to the hydrophobic plastics of standard pipette tips; acoustic dispensing (sound energy) transfers compounds directly from source to destination fluid, ensuring accurate dosing.
Step-by-Step Methodology
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X solution of Terbium-labeled anti-target antibody (2 nM) and a 4X solution of Fluorescein-labeled tracer (100 nM).
-
Compound Dispensing: Using an Echo Acoustic Dispenser, transfer 10 nL of the thiazole library (10 mM in 100% DMSO) into a 384-well black, low-volume microplate.
-
Assay Assembly:
-
Add 5 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 4X Tracer solution to initiate the binding reaction.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to reach binding equilibrium.
-
Measurement: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a TR-FRET optic module: Excitation at 340 nm, Emission at 495 nm (Terbium) and 520 nm (Fluorescein), with a 100 µs delay and a 200 µs integration time.
Self-Validation & Quality Control System
-
Z'-Factor Calculation: Every plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (reference inhibitor). The plate is only valid if the Z'-factor is > 0.5, proving the assay window is robust enough to distinguish true hits from noise.
-
DMSO Tolerance Curve: Thiazoles often require high DMSO concentrations for solubility. A pre-screen DMSO titration (0.1% to 5%) must be run to ensure the enzyme and fluorophores remain stable at the screening concentration (typically 1% final DMSO).
-
No-Enzyme Counter-Screen: All primary hits must be re-run in a plate lacking the target enzyme. If the 520/495 nm emission ratio changes without the target present, the thiazole is flagged as a spectral interferer or aggregator[3].
Protocol 2: High-Content Phenotypic Screening (Cell-Based)
Biochemical hits must be validated in cellular models to ensure membrane permeability and to rule out general cytotoxicity, a common issue with reactive thiazole fragments[3][5].
Causality & Rationale: We multiplex a target-specific readout with a viability dye. If a thiazole derivative reduces the target disease phenotype but simultaneously destroys cell membrane integrity, it is a toxic artifact, not a specific therapeutic lead.
Step-by-Step Methodology
-
Cell Seeding: Seed the target cell line (e.g., A549 cells for oncology targets) at 2,000 cells/well in 384-well clear-bottom imaging plates.
-
Self-Validation (Edge Effect): Fill the outermost perimeter wells with PBS instead of cells to prevent evaporation-induced concentration gradients across the inner wells.
-
-
Compound Treatment: After overnight incubation, use a pin-tool to transfer the validated thiazole hits to a final concentration of 10 µM (0.1% DMSO). Incubate for 48 hours at 37°C, 5% CO2.
-
Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (nuclear morphology) and CellTox Green (membrane integrity/cytotoxicity). Incubate for 30 minutes.
-
High-Content Imaging: Image the plate using an automated High-Content Screening (HCS) system (e.g., Operetta CLS) at 20X magnification, capturing 4 fields per well.
-
Data Analysis: Use automated image analysis to calculate the ratio of healthy nuclei to compromised membranes. True hits will modulate the target phenotype without increasing the CellTox Green signal.
Stepwise HTS triage workflow to filter reactive thiazole frequent hitters and validate true leads.
References
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities Source: Current Topics in Medicinal Chemistry (PubMed) URL:[Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]
-
Anticancer Potential of Thiazole Derivatives: A Retrospective Review Source: Mini Reviews in Medicinal Chemistry (PubMed) URL:[Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents Source: Molecules (MDPI) URL:[Link]
-
The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Analytical Characterization of 2-Bromobenzoic Acid: Application Note & Protocol Guide
Abstract
2-Bromobenzoic acid (2-BBA) is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its high susceptibility to regio-isomeric contamination (3- and 4-bromobenzoic acid) and process-related impurities (2-bromotoluene, 2-bromobenzaldehyde) necessitates a rigorous analytical control strategy.[1] This guide outlines a multi-modal characterization protocol combining HPLC-UV , NMR , MS , and Potentiometric Titration to ensure ICH Q3A/B compliance.
Introduction & Regulatory Context
In drug development, 2-BBA serves as a precursor for Suzuki-Miyaura cross-coupling reactions.[1] Impurities in this starting material can propagate through the synthesis, leading to genotoxic impurities or structural analogues in the Final Active Pharmaceutical Ingredient (API).
Critical Quality Attributes (CQAs):
-
Assay: >98.0% w/w.[2]
-
Regio-Isomeric Purity: <0.1% of 3- and 4-bromobenzoic acid.
-
Residual Solvents: Compliant with ICH Q3C.
Synthesis & Impurity Profiling
Understanding the synthesis route is prerequisite to selecting analytical methods. The industrial standard involves the oxidation of 2-bromotoluene.
Impurity Origin Diagram
The following diagram illustrates the oxidative pathway and potential impurity genesis.
Figure 1: Reaction pathway and impurity genesis in the oxidation of 2-bromotoluene.
Primary Characterization (Identity)
Nuclear Magnetic Resonance (NMR)
Expert Insight: The ortho-substitution creates a distinct splitting pattern compared to the symmetric para-isomer. In DMSO-d6, the carboxylic acid proton is visible and desheilded.
Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Acquire 1H spectrum at 400 MHz.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant ( | Structural Insight |
| -COOH | 13.20 | Broad Singlet | - | Acidic proton (exchangeable with D2O).[1] |
| H-6 (Ortho to COOH) | 7.90 - 7.95 | Doublet (dd) | Deshielded by carbonyl anisotropy.[1] | |
| H-3 (Ortho to Br) | 7.70 - 7.75 | Doublet (dd) | Deshielded by electronegative Bromine.[1] | |
| H-5 (Meta to COOH) | 7.45 - 7.50 | Triplet (td) | - | - |
| H-4 (Para to COOH) | 7.35 - 7.40 | Triplet (td) | - | - |
Mass Spectrometry (GC-MS / LC-MS)
Expert Insight: Bromine naturally exists as isotopes
-
Molecular Ion (
): Equal intensity peaks at m/z 200 and 202.[1] -
Fragmentation:
Fourier Transform Infrared (FTIR)
Technique: KBr Pellet or ATR.[1]
-
C=O Stretch: 1680–1700 cm
(Strong).[1] Lower frequency than non-conjugated acids due to conjugation. -
O-H Stretch: 2500–3300 cm
(Very broad, "hump").[1][3] -
C-Br Stretch: 500–600 cm
.[1]
Quantitative Analysis Protocols
High-Performance Liquid Chromatography (HPLC)
Challenge: Carboxylic acids often tail on C18 columns due to ionization and interaction with residual silanols.[1]
Solution: Use of an acidic mobile phase (pH < 3.[3]0) suppresses ionization (
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0-2 min: 20% B (Isocratic)
-
2-15 min: 20%
80% B (Linear Gradient) -
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (near
for benzoyl system).[1] -
Temperature: 30°C.
Acceptance Criteria:
Potentiometric Titration (Assay)
Principle: Direct neutralization of the carboxylic acid.
Expert Insight: 2-BBA is a weak acid (
Protocol:
-
Preparation: Dissolve 200 mg of dried 2-BBA (accurately weighed) in 50 mL of neutralized Ethanol/Water (1:1).
-
Titrant: 0.1 N NaOH (standardized).
-
Detection: Potentiometric endpoint (pH electrode) or Phenolphthalein indicator.
-
Calculation:
Analytical Workflow Diagram
This decision tree guides the analyst through the characterization process.
Figure 2: Step-by-step analytical workflow for lot release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6940, 2-Bromobenzoic acid.[1] Retrieved from [Link]
-
Swaminathan, J., et al. (2009). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations.[1] Spectrochimica Acta Part A. Retrieved from [Link][1]
-
Org. Synth. (1928). o-Bromobenzoic acid Synthesis Protocol. Organic Syntheses, Coll.[1] Vol. 1, p.109.[1] Retrieved from [Link]
-
ChemGuide (2025). Mass Spectra - The M+2 Peak (Bromine Isotopes). Retrieved from [Link][1]
-
LibreTexts Chemistry (2025). 1H NMR Chemical Shifts of Carboxylic Acids. Retrieved from [Link]
Sources
Application Note: Large-Scale Synthesis of 2-Bromobenzoic Acid Intermediates
Executive Summary
2-Bromobenzoic acid is a foundational building block in pharmaceutical chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a precursor for biologically active quinazolinones and thioxanthones. Transitioning the synthesis of this intermediate from bench-scale to pilot-scale requires a rigorous evaluation of thermodynamic safety, byproduct management, and process efficiency. This application note details two highly validated, scalable methodologies: the classical batch oxidation of 2-bromotoluene and the modern continuous-flow Sandmeyer reaction of anthranilic acid.
Section 1: Mechanistic Pathways & Strategy Selection
The selection of a synthetic route at scale is dictated by infrastructure, waste management capabilities, and safety thresholds.
-
Route A: Oxidation of 2-Bromotoluene : This pathway utilizes potassium permanganate (KMnO₄) or catalytic aerobic oxidation (Co/Mn/Br) to convert the benzylic methyl group to a carboxylic acid [1]. While highly reliable, batch oxidation with KMnO₄ generates stoichiometric manganese dioxide (MnO₂) waste, necessitating rigorous hot filtration protocols[3].
-
Route B: Sandmeyer Reaction of Anthranilic Acid : This involves the conversion of an aniline derivative to an aryl halide via a diazonium intermediate [2]. In batch reactors, the accumulation of the unstable diazonium salt poses a severe thermal runaway risk. Transitioning this to a continuous-flow regime mitigates explosion hazards by minimizing the active reactor volume and enabling rapid heat dissipation [4].
Figure 1: Strategic divergence in the large-scale synthesis of 2-bromobenzoic acid.
Section 2: Comparative Process Metrics
To assist process chemists in route selection, Table 1 summarizes the quantitative data and operational metrics for both methodologies extrapolated to a 10-kg pilot scale.
| Parameter | Batch Oxidation (KMnO₄) | Continuous Flow Sandmeyer |
| Starting Material | 2-Bromotoluene | Anthranilic Acid |
| Typical Yield | 78 - 85% | 88 - 92% |
| Space-Time Yield | < 0.5 kg/L/h | > 2.5 kg/L/h |
| E-Factor (Waste/Product) | High (~15-20, due to MnO₂) | Low (~5-8, aqueous salts) |
| Primary Impurity Risk | Unreacted starting material | 2-Chlorobenzoic acid (if HCl used) |
| Key Safety Hazard | Exothermic oxidation, MnO₂ dust | N₂ gas evolution, diazonium stability |
Section 3: Self-Validating Experimental Protocols
Protocol A: Pilot-Scale Oxidation of 2-Bromotoluene
This protocol leverages basic conditions to ensure the product remains soluble during the removal of inorganic byproducts.
Step-by-Step Methodology:
-
Preparation : Charge a 50 L glass-lined reactor with 2-bromotoluene (5.0 kg, 29.2 mol) and a 10% w/v aqueous NaOH solution (25 L). Heat the biphasic mixture to 85 °C under vigorous mechanical stirring.
-
Oxidant Addition : Slowly add KMnO₄ (10.6 kg, 67.1 mol) in 500 g portions over 4 hours. Maintain the internal temperature between 85–95 °C.
-
Quench : Once the purple color dissipates (indicating KMnO₄ consumption), add 10% aqueous sodium bisulfite (NaHSO₃) until a negative starch-iodide test is achieved.
-
Filtration : Filter the hot mixture through a Celite pad to remove the precipitated MnO₂. Wash the filter cake with hot water (5 L).
-
Acidification : Cool the filtrate to 10 °C and slowly add concentrated HCl until the pH reaches 1.5. The 2-bromobenzoic acid will precipitate as a white solid.
-
Isolation : Filter the solid, wash with cold water, and dry under vacuum at 50 °C.
Causality & Rationale: Why conduct the oxidation under strongly basic conditions? In neutral or acidic media, the newly formed 2-bromobenzoic acid would precipitate alongside the insoluble MnO₂ byproduct, making isolation nearly impossible. NaOH converts the product into the highly water-soluble sodium 2-bromobenzoate, allowing clean separation from MnO₂ via hot filtration. Furthermore, the NaHSO₃ quench is critical; acidifying a solution with residual KMnO₄ in the presence of HCl will generate highly toxic chlorine gas.
In-Process Control (IPC) & Self-Validation: The protocol validates its own completion via the starch-iodide test. A negative result confirms the total consumption of the oxidant, ensuring that the subsequent acidification step is chemically safe and that the final product will not suffer from oxidative degradation.
Protocol B: Continuous-Flow Sandmeyer Reaction
This modern approach utilizes microreactor technology to safely manage the highly energetic diazonium intermediate.
Figure 2: Continuous-flow reactor schematic for the safe Sandmeyer synthesis.
Step-by-Step Methodology:
-
Feed Preparation :
-
Stream A: Anthranilic acid (1.0 M) in 20% aqueous HBr.
-
Stream B: NaNO₂ (1.2 M) in water.
-
Stream C: CuBr (0.5 M) in 48% aqueous HBr.
-
-
Diazotization (Coil 1) : Pump Stream A and Stream B at equal flow rates into a T-mixer submerged in a 0 °C cooling bath. The residence time in Coil 1 is set to 2 minutes.
-
Halogenation (Coil 2) : The effluent from Coil 1 (containing the diazonium salt) meets Stream C at a second T-mixer. This mixture enters Coil 2, which is heated to 60 °C with a residence time of 5 minutes.
-
Gas-Liquid Separation : The biphasic effluent (liquid product stream + N₂ gas) passes through an active back-pressure regulator (BPR) into a collection vessel containing ice water.
-
Isolation : Extract the aqueous collection mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the product.
Causality & Rationale: Why use HBr exclusively instead of the cheaper HCl? If HCl is used to dissolve the anthranilic acid, chloride ions will compete with bromide ions during the copper-catalyzed radical substitution step. This "halogen scrambling" results in a difficult-to-separate mixture of 2-chlorobenzoic acid and 2-bromobenzoic acid. Using HBr ensures absolute chemoselectivity. Furthermore, the continuous flow setup restricts the volume of the explosive diazonium intermediate to mere milliliters at any given moment, fundamentally eliminating the risk of a catastrophic thermal runaway.
In-Process Control (IPC) & Self-Validation: The system is self-validating through in-line pressure monitoring. The Sandmeyer reaction stoichiometrically releases nitrogen gas. A steady, predictable pressure differential across the BPR confirms that the catalytic decomposition is occurring successfully. A sudden drop in pressure immediately indicates catalyst deactivation or pump failure, allowing for real-time automated shutdown.
Section 4: Downstream Processing & Quality Attributes
Regardless of the synthetic route, the crude 2-bromobenzoic acid must meet stringent purity requirements (>99.0% by HPLC) before downstream API integration. Recrystallization from a mixture of ethanol and water (1:3 v/v) effectively removes trace ortho-isomers or unreacted starting materials. The final product should present as a white crystalline powder with a sharp, validated melting point of 148–150 °C [2].
References
-
Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide (Mechanistic principles applied to 2-bromotoluene). BenchChem.1
-
A Novel Synthesis of Bromobenzenes Using Molecular Bromine (Classical Sandmeyer and physical property validation). National Institutes of Health (PMC). 2
-
Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene (Scale-up oxidation parameters). ResearchGate. 3
-
Ethyl 5-Amino-2-bromobenzoate (Continuous flow applications for Sandmeyer-type transformations). BenchChem. 4
Sources
Application Note & Protocol: A Researcher's Guide to the One-Pot Synthesis of 2-Aminothiazoles
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active compounds.[1][2] Traditional synthetic routes, such as the Hantzsch thiazole synthesis, are often hampered by the use of lachrymatory and toxic α-haloketone intermediates.[3][4] This guide provides a comprehensive overview and detailed protocol for the modern, one-pot synthesis of 2-aminothiazoles directly from ketones and thiourea. We will explore the critical experimental parameters, the rationale behind the selection of reagents and energy sources, and provide a field-proven, step-by-step protocol for researchers. This approach enhances laboratory safety, improves reaction efficiency, and aligns with the principles of green chemistry by avoiding the isolation of hazardous intermediates.[5][6]
Introduction: The Significance of 2-Aminothiazoles
The thiazole ring, particularly the 2-aminothiazole core, is a recurring motif in a vast array of therapeutic agents.[7] Its unique electronic properties and ability to form key hydrogen bonds make it an exceptional pharmacophore. Its presence is critical to the function of drugs spanning multiple therapeutic areas, including anticancer agents (e.g., Dasatinib), antivirals, and anti-inflammatory drugs.[2][7] The persistent demand for novel 2-aminothiazole derivatives in drug discovery necessitates the development of efficient, safe, and scalable synthetic methodologies.
The classical Hantzsch synthesis, while foundational, requires the reaction of a pre-synthesized α-haloketone with a thioamide.[8][9] This two-step process is inefficient and poses significant handling risks due to the hazardous nature of α-haloketones. Modern synthetic chemistry has pivoted towards one-pot procedures where the reactive α-haloketone is generated in situ, immediately reacting with thiourea to form the desired product.[4] This strategy is not only safer but also significantly more atom-economical and time-efficient.
Principle of the One-Pot Synthesis: An In-Situ Approach
The elegance of the one-pot synthesis lies in the telescoping of two distinct chemical transformations into a single operation: the α-halogenation of a ketone and the subsequent Hantzsch cyclocondensation.
The general mechanism proceeds as follows:
-
In-Situ Halogenation: A ketone reacts with a halogen source (e.g., I₂, NBS, TCCA) to form an α-haloketone intermediate. This step is often the rate-determining one and can be accelerated with catalysts.
-
Thioamide Condensation: The sulfur atom of thiourea performs a nucleophilic attack on the α-carbon of the in-situ generated haloketone.[9]
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by a dehydration step, to yield the stable, aromatic 2-aminothiazole ring.[9]
This process eliminates the need for isolating, purifying, and handling the unstable and toxic intermediate, streamlining the entire synthetic workflow.
Core Experimental Parameters: A Guide to Rational Design
The success of a one-pot synthesis of 2-aminothiazoles hinges on the judicious selection of several key parameters. Understanding the role of each component is crucial for optimizing reaction conditions and maximizing yield and purity.
Ketone and Thiourea Substrates
The reaction is broadly applicable to a wide range of ketones, including aromatic methyl ketones (acetophenones), aliphatic ketones, and active methylene ketones.[4][10] The choice of ketone directly determines the substituent at the 4-position of the resulting thiazole. Similarly, substituted thioureas can be employed to install various functional groups on the amino moiety at the 2-position.
The Halogenating System: Choosing Your Oxidant
The selection of the halogen source is critical for the initial α-halogenation step.
-
Iodine (I₂): Molecular iodine is a widely used, cost-effective reagent. It often requires an oxidizing agent, such as Dimethyl Sulfoxide (DMSO), to facilitate the reaction.[3][11] The combination is effective but can produce malodorous byproducts.
-
N-Bromosuccinimide (NBS): A convenient and easy-to-handle solid source of electrophilic bromine, NBS provides clean and efficient bromination under mild conditions.[6][12]
-
Trichloroisocyanuric Acid (TCCA): TCCA is a stable, inexpensive solid that serves as a "green" halogenating agent, replacing more toxic reagents like molecular iodine or bromine.[1][7] It is considered a safer and more sustainable choice.
-
Electrochemical Methods: An advanced approach utilizes catalytic amounts of salts like NH₄I in an electrochemical cell.[10] This method avoids stoichiometric chemical oxidants altogether, using electrons as the "reagent" for a truly green transformation.
Catalysis: Accelerating the Reaction
While some protocols are catalyst-free, the inclusion of a catalyst can dramatically improve reaction rates and yields.
-
Organocatalysts: Simple, environmentally benign molecules like amino acids (e.g., asparagine, DL-alanine) have been shown to effectively catalyze the reaction, likely by activating the ketone towards enolization.[10][11]
-
Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of product purification and catalyst recyclability. Examples include reusable glucose-based carbonaceous materials[5], silica-supported tungstosilisic acid[13], and novel magnetic nanocatalysts that can be easily removed from the reaction mixture with an external magnet.[1]
Energy Sources: Beyond the Hotplate
Modern energy sources offer significant advantages over conventional heating (reflux).
-
Microwave (MW) Irradiation: Microwave-assisted synthesis can reduce reaction times from hours to mere minutes.[14][15][16] The direct and efficient heating of the reaction mixture often leads to higher yields and cleaner product profiles.
-
Ultrasonic Irradiation: Sonication provides mechanical energy that promotes mixing and mass transfer, accelerating the reaction even at ambient temperatures.[12][17] This is an excellent method for heat-sensitive substrates.
Experimental Workflow & Data
The following diagram illustrates the general workflow for a typical one-pot synthesis of 2-aminothiazoles.
Caption: General experimental workflow for one-pot 2-aminothiazole synthesis.
Comparative Data of One-Pot Methodologies
The following table summarizes various reported one-pot methods, highlighting the versatility of this synthetic strategy.
| Halogen Source/Oxidant | Catalyst | Energy Source | Solvent | Typical Time | Typical Yield (%) | Reference |
| Iodine (I₂) / DMSO | Asparagine | Conventional Heat | DMSO | 1.5 - 4 h | 85 - 96% | [11] |
| Trichloroisocyanuric Acid (TCCA) | Magnetic Nanocatalyst | Conventional Heat | Ethanol | 25 - 40 min | 90 - 98% | [1] |
| N-Bromosuccinimide (NBS) | None | Ultrasound | PEG-400 | 30 - 45 min | 88 - 95% | [12] |
| Iodine (I₂) | None | Microwave | None (Solvent-free) | 5 - 15 min | 85 - 92% | [14][15] |
| NH₄I (Mediator) | DL-Alanine | Electrosynthesis | DMSO / H₂O | ~4 h | 50 - 78% | [10] |
| Copper(II) Bromide (CuBr₂) | None | Conventional Heat | Chloroform/Ethanol | 12 h | 61 - 89% | [4] |
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 4-Phenyl-2-aminothiazole
This protocol is adapted from established microwave-assisted procedures, which offer a balance of speed, efficiency, and high yield.[14][15]
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Iodine is corrosive and can cause stains; handle with care.
Materials and Reagents
-
Acetophenone (1.0 mmol, 120.2 mg, ~117 µL)
-
Thiourea (2.0 mmol, 152.2 mg)
-
Iodine (1.0 mmol, 253.8 mg)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Ethanol (for recrystallization)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
Reaction Setup and Procedure
-
Charging the Vial: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add acetophenone (1.0 mmol), thiourea (2.0 mmol), and iodine (1.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 170 W for 10-15 minutes.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v).
-
Reaction Quenching and Workup: After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (~20 mL).
-
Stir the mixture vigorously. Add saturated sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
-
Neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water.
-
Purification: Dry the crude solid. Recrystallize the product from hot ethanol to yield pure 4-phenyl-2-aminothiazole as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Conclusion
The one-pot synthesis of 2-aminothiazoles represents a significant advancement over classical methods, offering a safer, more efficient, and environmentally conscious pathway to this vital heterocyclic scaffold. By understanding the interplay of substrates, halogenating agents, catalysts, and energy sources, researchers can rationally design and optimize synthetic routes for a diverse range of target molecules. The adoption of modern techniques like microwave and ultrasound irradiation further accelerates discovery, enabling the rapid generation of compound libraries for drug development and other scientific pursuits.
References
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Journal of Chemical Research, 45(1-2). Available at: [Link]
-
Li, Y., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1195–1203. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]
-
Mali, D.R., & Yeole, P.G. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 24(11). Available at: [Link]
-
Patil, S. (2024). Development Of A One Pot Synthetic Route To 2 Amino Thiazoles Employing Gcm Catalyst. Journal of Applied Bioanalysis, 10(1). Available at: [Link]
-
Xie, M., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941. Available at: [Link]
-
Anonymous. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeke, S. (2018). Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. Polycyclic Aromatic Compounds, 40(5), 1361-1369. Available at: [Link]
-
Anonymous. (2025). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Request PDF. Available at: [Link]
-
Heravi, M.M., et al. (2015). Ultrasound mediation for one-pot synthesis of 2-aminothiazoles from easily available aromatic ketones. Archive of SID. Available at: [Link]
-
de la Cruz, C.D., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Outirite, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1561. Available at: [Link]
-
Begtrup, M., & Larsen, P. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Reddy, C.S., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2][3]diazaphosphole-6-carboxylates and their anticancer efficacy. RSC Advances. Available at: [Link]
-
Hirani, B.S., & Gurubaxani, S.B. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. Available at: [Link]
-
Anonymous. (2015). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Academia.edu. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. . Available at: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Navigating the Challenges of C-N Coupling: A Technical Guide to Improving Low Yields in the Reaction of 2-Bromobenzoic Acid and 2-Aminothiazole
Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of N-(thiazol-2-yl)anthranilic acid derivatives represents a critical step in the creation of novel therapeutics. However, the coupling of 2-bromobenzoic acid and 2-aminothiazole is frequently plagued by low yields, presenting a significant bottleneck in the discovery pipeline. This technical support guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to address the specific challenges of this transformation. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and field-proven experience to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: From Low Yield to Optimized Success
Low or no yield in the coupling of 2-bromobenzoic acid and 2-aminothiazole is a common yet surmountable issue. The following section details the most frequent causes of poor reaction performance and provides systematic solutions.
Issue 1: Catalyst Inactivity or Decomposition
A primary culprit for low yield is an inactive or decomposed catalyst. This can manifest as a reaction that fails to initiate or stalls prematurely.
Root Cause Analysis & Solutions:
-
Catalyst Choice: A Tale of Two Metals. The two most common catalytic systems for this transformation are copper-based (Ullmann condensation) and palladium-based (Buchwald-Hartwig amination). The choice of metal is a critical first step in troubleshooting.[1][2]
-
Ullmann Condensation (Copper-Catalyzed): This classic method has been refined with the use of ligands, allowing for milder reaction conditions than the harsh temperatures traditionally required.[3][4] It is often a more cost-effective option due to the abundance of copper.[1]
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): This modern approach is celebrated for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than even modified Ullmann reactions.[2][5] However, palladium is a precious metal, and the required phosphine ligands can be expensive.[2][6]
-
-
Ligand Selection: The Key to Catalyst Stability and Reactivity. The ligand plays a crucial role in stabilizing the metal center, promoting the desired bond formation, and preventing catalyst deactivation.
-
For Ullmann Reactions: Simple, inexpensive ligands like diamines (e.g., N,N'-dimethylethylenediamine), amino acids, or 1,10-phenanthroline can significantly improve yields and allow for lower reaction temperatures.[7]
-
For Buchwald-Hartwig Reactions: Bulky, electron-rich phosphine ligands are essential. The choice of ligand is highly dependent on the specific substrates. For challenging couplings involving heteroaryl amines, ligands such as XPhos, RuPhos, SPhos, and BrettPhos have shown considerable success.[8] A data-driven analysis of thousands of Buchwald-Hartwig reactions suggests that for heteroaryl amines, specific ligand-base combinations can dramatically improve outcomes.[9][10]
-
-
Catalyst Poisoning by 2-Aminothiazole. The 2-aminothiazole substrate can act as a chelating ligand, binding to the metal center through both the exocyclic amino group and the endocyclic thiazole nitrogen. This can sequester the catalyst in an inactive state, effectively poisoning the reaction.
-
Solution: In Buchwald-Hartwig reactions, the use of bulky phosphine ligands can sterically hinder this problematic bidentate coordination. For Ullmann reactions, the choice of an appropriate copper source and ligand is also critical to mitigate this effect.
-
Issue 2: Suboptimal Base Selection
The base is not merely a proton scavenger in these reactions; it is an active participant in the catalytic cycle. An inappropriate base can lead to a complete lack of reactivity or the formation of side products.
Root Cause Analysis & Solutions:
-
Base Strength and Solubility: The choice of base is a delicate balance. A base that is too weak may not facilitate the deprotonation of the amine or the catalyst-amine adduct, halting the catalytic cycle. Conversely, an overly strong base can lead to side reactions.
-
For Ullmann Reactions: Moderately strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[7][11]
-
For Buchwald-Hartwig Reactions: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequent choices.[12] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[5]
-
-
Interaction with the Carboxylic Acid: The carboxylic acid of 2-bromobenzoic acid will be deprotonated by the base. While this does not necessarily inhibit the reaction, the resulting carboxylate can influence the solubility of the starting material and intermediates. The choice of base can be critical in preventing the formation of insoluble salts that can impede the reaction.
Issue 3: Unfavorable Reaction Conditions
Temperature and solvent choice are critical parameters that can dramatically impact reaction yield.
Root Cause Analysis & Solutions:
-
Temperature: While modern catalytic systems have enabled milder conditions, these reactions often require heating to overcome activation barriers.
-
Optimization: If a reaction is sluggish at a lower temperature, a gradual increase in temperature (e.g., in 10-20 °C increments) can be beneficial. However, excessive heat can lead to catalyst decomposition (often observed as the formation of palladium black in Buchwald-Hartwig reactions) or side reactions like decarboxylation of the benzoic acid.
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and improve yields.
-
-
Solvent: The solvent must be capable of dissolving the reactants, base, and catalytic species to a sufficient extent.
-
Common Solvents: For Buchwald-Hartwig reactions, aprotic solvents like toluene, dioxane, and THF are common choices.[5] For Ullmann reactions, higher-boiling polar aprotic solvents such as DMF, NMP, or DMSO are often used.[13]
-
Solubility Issues: If reactants or the base are poorly soluble, a change of solvent or the use of a co-solvent may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Should I choose an Ullmann or a Buchwald-Hartwig reaction for coupling 2-bromobenzoic acid and 2-aminothiazole?
The choice depends on several factors. If cost is a major consideration and you have the ability to screen various copper catalysts and ligands, a modified Ullmann reaction can be a very effective and economical choice. For medicinal chemistry applications where speed, broad functional group tolerance, and milder conditions are paramount, the Buchwald-Hartwig amination is often the preferred method, despite the higher cost of the catalyst and ligands.[1][2]
Q2: Do I need to protect the carboxylic acid group on 2-bromobenzoic acid?
In many modern Ullmann and Buchwald-Hartwig protocols, protection of the carboxylic acid is not necessary.[11] The carboxylate formed in situ is often compatible with the reaction conditions. However, if you are experiencing issues with solubility or side reactions involving the carboxylate, protection as an ester followed by deprotection after the coupling may be a viable strategy.
Q3: What are the most common side reactions to look out for?
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom, resulting in benzoic acid. This is often a result of a side reaction in the catalytic cycle.
-
Decarboxylation: At high temperatures, 2-bromobenzoic acid can undergo decarboxylation to form bromobenzene. This can be minimized by using the lowest effective reaction temperature.
-
Homocoupling: The formation of biphenyl derivatives from the coupling of two molecules of 2-bromobenzoic acid. This is more common in Ullmann reactions.
Q4: My reaction mixture turned black. What does this mean?
In a Buchwald-Hartwig reaction, the formation of a fine black precipitate is typically palladium black, which is metallic palladium that has precipitated out of the catalytic cycle. This indicates catalyst decomposition and the reaction has likely stopped. This can be caused by excessive temperature, impurities in the reagents or solvent, or an inappropriate ligand that fails to stabilize the catalyst.
Data-Driven Recommendations
The following table provides a summary of recommended starting conditions for the coupling of 2-bromobenzoic acid with 2-aminothiazole based on literature precedents for similar substrates.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | CuI (5-10 mol%) | Pd₂(dba)₃ (2-5 mol%) or a Pd-precatalyst (2-5 mol%) |
| Ligand | N,N'-Dimethylethylenediamine (10-20 mol%) or 1,10-Phenanthroline (10-20 mol%) | XPhos, RuPhos, or BrettPhos (4-10 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | NaOtBu or LiHMDS (2-3 equivalents) |
| Solvent | DMF or DMSO | Toluene or Dioxane |
| Temperature | 110-140 °C | 80-110 °C |
Experimental Protocols
The following are generalized starting protocols. Optimization for your specific substrates and setup is highly recommended.
Protocol 1: Modified Ullmann Condensation
-
To an oven-dried reaction vessel, add 2-bromobenzoic acid (1.0 equiv), 2-aminothiazole (1.2 equiv), CuI (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and K₂CO₃ (2.5 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (2.2 equiv).
-
Seal the vessel, then evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a solution of 2-bromobenzoic acid (1.0 equiv) and 2-aminothiazole (1.2 equiv) in anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with 1M HCl. The product may precipitate or be extracted into the aqueous layer. If it precipitates, it can be filtered. If it remains in the aqueous layer, basify with 1M NaOH and extract with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic and Workflow Diagrams
To further aid in understanding and troubleshooting, the following diagrams illustrate the catalytic cycles and a decision-making workflow.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiazole Derivatives
Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole ring formation. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing the practical challenges encountered in the laboratory. Here, we emphasize the causality behind experimental choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) on Thiazole Synthesis
This section addresses common preliminary questions regarding the synthesis of thiazole derivatives, providing a foundational understanding before delving into specific troubleshooting scenarios.
Q1: What are the most common methods for synthesizing a thiazole ring?
The Hantzsch thiazole synthesis is the most prominent and widely used method, involving the condensation of an α-haloketone with a thioamide.[1][2][3] However, other classical methods are also valuable depending on the desired substitution pattern:
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[1][2]
-
Gabriel Synthesis: This route utilizes the reaction of an acylamino-ketone with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to yield 2,5-disubstituted thiazoles.[2][4]
The choice of method depends on the availability of starting materials and the target molecule's specific structure. The Hantzsch synthesis is particularly versatile for creating a wide range of 2,4-disubstituted thiazoles.[5]
Q2: What are the key parameters to consider when optimizing a Hantzsch thiazole synthesis?
Optimizing the Hantzsch synthesis involves a systematic evaluation of several key parameters that can significantly influence reaction rate and yield.[6][7] These include:
-
Temperature: Many Hantzsch reactions require heating to overcome the activation energy.[7]
-
Solvent: Polar solvents generally accelerate the reaction by stabilizing charged intermediates.[8] Alcohols like ethanol or methanol are common choices.[6]
-
Stoichiometry: The molar ratio of the α-haloketone to the thioamide can impact yield and side product formation. A slight excess of the thioamide is sometimes used.[6]
-
Catalysts: While many Hantzsch reactions proceed without a catalyst, acidic or basic catalysts can sometimes improve yields and reaction times. More modern approaches use solid-supported catalysts for easier removal.[6]
Q3: Can thiazole synthesis be performed under "green" or environmentally friendly conditions?
Yes, significant advancements have been made in developing more sustainable methods for thiazole synthesis.[6] These approaches focus on reducing waste and energy consumption. Key green strategies include:
-
Solvent-Free Reactions: Performing the synthesis by grinding the reactants together, sometimes with a minimal amount of a wetting agent, can lead to high yields and rapid reaction times.[8]
-
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and increase yields.[6][9][10]
-
Use of Recyclable Catalysts: Employing reusable catalysts, such as silica-supported acids or nanoparticles, simplifies purification and reduces chemical waste.[6][11][12]
-
One-Pot, Multi-Component Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel without isolating intermediates improves efficiency and reduces solvent usage.[6]
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you may encounter during your experiments. The workflow below offers a systematic approach to troubleshooting a failing reaction.
Caption: A general workflow for troubleshooting thiazole synthesis.
Problem: Low or No Product Yield
Q: My Hantzsch reaction is giving a very low yield or no product at all. What are the most likely causes and how can I fix it?
A: Low yields are a common problem that can often be traced back to suboptimal reaction conditions or issues with starting materials.[6]
Causality & Solution Steps:
-
Purity of Starting Materials: The α-haloketone is a key reactant and can be unstable. Over time, it can decompose, releasing the halogen and reducing its reactivity. Similarly, impurities in the thioamide can inhibit the reaction.
-
Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the α-haloketone by recrystallization or distillation and ensure the thioamide is of high quality.
-
-
Reaction Temperature and Time: The condensation and cyclization steps in the Hantzsch synthesis have an activation energy barrier that often requires thermal energy to overcome.[7]
-
Action: If the reaction is being run at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C, or to the reflux temperature of the solvent). Monitor the reaction progress by TLC. If conversion is slow, extend the reaction time.
-
-
Solvent Choice: The Hantzsch mechanism involves the formation of charged intermediates. Polar solvents are effective at stabilizing these intermediates, thereby lowering the activation energy and accelerating the reaction rate.[8]
-
Action: If you are using a non-polar solvent (e.g., toluene), switch to a polar protic solvent like ethanol or methanol, or a polar aprotic solvent like DMF. In some cases, a mixture of ethanol and water can provide excellent results.[8]
-
| Parameter | Condition A | Condition B | Condition C | Outcome & Rationale |
| Solvent | Toluene | Ethanol | Trifluoroethanol | Increasing Polarity → Increased Yield. Polar solvents stabilize the charged intermediates of the Hantzsch reaction. Trifluoroethanol, being highly polar, often gives the best results.[8][13] |
| Temperature | Room Temp | 50 °C | Reflux | Increased Temperature → Increased Rate. Provides the necessary activation energy for the cyclization step. Optimal temperature depends on substrate stability.[7] |
| Catalyst | None | Acetic Acid | NiFe₂O₄ NPs | Catalyst → Increased Yield/Rate. A catalyst can facilitate key steps. Reusable nanoparticle catalysts offer a green chemistry advantage.[11][14] |
| Caption: Table summarizing the optimization of Hantzsch reaction conditions. |
Problem: Formation of Side Products and Impurities
Q: I've successfully formed a product, but my NMR spectrum is messy, suggesting the presence of isomers or other byproducts. What are these and how can I prevent them?
A: A common side reaction in the Hantzsch synthesis, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[6][7] Understanding the reaction mechanism is key to minimizing these impurities.
Caption: Simplified Hantzsch mechanism showing product and side product formation.
Causality & Solution Steps:
-
pH Control: The cyclization step can proceed via two pathways. Under acidic conditions, protonation of the carbonyl oxygen makes it more electrophilic, favoring attack by the thioamide nitrogen to form the imino isomer.[6]
-
Action: Maintain a neutral or slightly basic pH. This can be achieved by adding a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to the reaction mixture. This promotes the desired reaction pathway.[15]
-
-
Reactant Stoichiometry: If your thioamide or α-haloketone has multiple reactive sites, the formation of bis-thiazoles or other oligomeric byproducts can occur.[5]
-
Action: Carefully control the stoichiometry, typically using a 1:1 or 1:1.1 ratio of reactants. If side-reactions persist, consider using protecting groups for other nucleophilic sites on your starting materials.[16]
-
Problem: Difficulty in Product Isolation and Purification
Q: My reaction seems to have worked, but I'm struggling to isolate a pure product. It's either too soluble in the work-up solvent or co-elutes with impurities during chromatography.
A: Isolation and purification challenges are common, especially when the product has high polarity or forms salts.
Causality & Solution Steps:
-
Product Form (Salt vs. Free Base): The initial product of the Hantzsch synthesis is often a hydrohalide salt (e.g., hydrobromide), which is typically highly soluble in polar solvents like methanol or ethanol.[8]
-
Action: To precipitate the product, neutralize the reaction mixture. A common procedure is to pour the cooled reaction mixture into a dilute aqueous solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[6] The neutral thiazole is often much less water-soluble and will precipitate out, allowing for collection by filtration.[3]
-
-
Chromatography Issues: If your product is highly polar, it may not move from the baseline on a standard silica gel column with common solvent systems (e.g., ethyl acetate/hexane).
-
Action: Modify your mobile phase. Add a more polar solvent like methanol to your ethyl acetate. A small amount of triethylamine (0.1-1%) can also be added to the mobile phase to prevent the product from streaking on the silica gel, especially for basic amine-containing thiazoles.
-
Key Experimental Protocols & Characterization Data
Protocol: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general guideline and may require optimization for different substrates.[3][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add ethanol as the solvent (e.g., 5-10 mL per gram of α-haloketone).
-
Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing a stirred 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume). A precipitate should form.[6]
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Allow the solid to air dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-phenylthiazole.[3]
Reference Data: Spectroscopic Characterization
Confirming the structure of your synthesized thiazole derivative is crucial. Below are typical chemical shift ranges observed in NMR spectroscopy for the thiazole core.
| Proton/Carbon | Typical ¹H NMR (ppm) [4] | Typical ¹³C NMR (ppm) [11][15] | Notes |
| Thiazole C2-H | 8.6 - 9.0 | 164 - 170 (C=N) | The C2 position is the most deshielded proton. |
| Thiazole C4-H | 7.8 - 8.2 | 148 - 152 (C=C) | Chemical shift is highly dependent on the C5 substituent. |
| Thiazole C5-H | 7.2 - 7.6 | 103 - 115 (C=C) | The most upfield of the thiazole ring protons. |
| Caption: Typical ¹H and ¹³C NMR chemical shift ranges for the thiazole ring. |
References
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Jurnal Sains Insani. Retrieved March 2, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. Retrieved March 2, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved March 2, 2026, from [Link]
-
Thiazole - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Publications. Retrieved March 2, 2026, from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). Retrieved March 2, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved March 2, 2026, from [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. Retrieved March 2, 2026, from [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025, May 6). Frontiers. Retrieved March 2, 2026, from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). MDPI. Retrieved March 2, 2026, from [Link]
-
(PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022, February 1). ResearchGate. Retrieved March 2, 2026, from [Link]
-
New methods for the rapid synthesis of thiazoles. (2023, June 9). Figshare. Retrieved March 2, 2026, from [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, December 3). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. Retrieved March 2, 2026, from [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). RSC Publishing. Retrieved March 2, 2026, from [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026, January 13). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
- US20170240541A1 - Process for preparing thiazole derivatives. (n.d.). Google Patents.
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI. Retrieved March 2, 2026, from [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). RSC Publishing. Retrieved March 2, 2026, from [Link]
-
Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. (2016, May 30). SciSpace. Retrieved March 2, 2026, from [Link]
-
Thiazole formation through a modified Gewald reaction. (2015, May 26). Beilstein Journals. Retrieved March 2, 2026, from [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024, August 29). ACS Publications. Retrieved March 2, 2026, from [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar. Retrieved March 2, 2026, from [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. sussex.figshare.com [sussex.figshare.com]
- 11. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides | MDPI [mdpi.com]
- 16. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
challenges in the purification of halogenated benzoic acid compounds
Technical Support Center: Purification of Halogenated Benzoic Acid Compounds
Overview
Welcome to the Technical Support Center for halogenated benzoic acids. These compounds (e.g., 2-bromo-5-chlorobenzoic acid, iodobenzoic acid derivatives) are critical intermediates in pharmaceutical and agrochemical synthesis. Their purification presents unique challenges due to the electron-withdrawing nature of halogens, which alters acidity (pKa), solubility, and crystal lattice energy compared to non-halogenated analogs.
This guide addresses the four most common failure modes reported by our users: Recrystallization "Oiling Out," Isomer Separation Failures, Unintended Dehalogenation, and Sublimation Losses.
Module 1: Recrystallization Troubleshooting
Q: My product "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How do I fix this?
Senior Scientist Insight: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solvated product. Halogenated benzoic acids often have lower melting points than their parent acids due to crystal lattice disruption by the bulky halogen atom.
-
Immediate Fix (Seeding):
-
Reheat the mixture until the oil dissolves.
-
Cool slowly to just above the temperature where oiling occurred.
-
Add a seed crystal of pure product.
-
If no seed is available, scratch the inner glass surface with a glass rod to create nucleation sites.
-
-
Protocol Adjustment (Solvent System): Switch to a solvent system with a lower boiling point or increase the volume of the solvent.
-
Current System: Ethanol/Water (Common culprit if water ratio is too high).
-
Recommended: Switch to Toluene/Heptane or Ethyl Acetate/Hexanes . These non-polar/polar mixes often favor crystal formation over oiling for lipophilic halogenated acids.
-
Q: I have low recovery yield (<50%) even though the supernatant is saturated.
Root Cause Analysis: Halogenated benzoic acids are significantly more acidic than benzoic acid due to the inductive effect (-I) of the halogen.[1]
-
Example:
of o-chlorobenzoic acid is ~2.9 vs. 4.2 for benzoic acid. If you are recrystallizing from water or an aqueous alcohol mixture, the pH of the solution may be high enough to partially ionize the acid, keeping it in solution as the benzoate anion.
Corrective Action:
-
pH Adjustment: Add a small amount of mineral acid (e.g., 1M HCl) to the recrystallization solvent to suppress ionization. Ensure the pH is at least 2 units below the
of your target compound (Target pH 1.0–1.5).
Module 2: Chromatography & Isomer Separation
Q: I cannot separate the ortho-, meta-, and para- isomers of chlorobenzoic acid using standard C18 HPLC.
Senior Scientist Insight:
Standard C18 columns rely on hydrophobicity. Isomers of halogenated benzoic acids have very similar hydrophobicities but distinct
-
Ortho-Effect: The ortho- isomer is typically the strongest acid (lowest
) due to steric inhibition of resonance and inductive proximity. -
Separation Strategy: You must exploit the
difference or shape selectivity.
Data Comparison: Acidity of Chlorobenzoic Acid Isomers
| Isomer | pKa (Approx) | Elution Order (Reverse Phase, Low pH) | Elution Order (Anion Exchange) |
| Ortho-chloro | 2.92 | Elutes 1st (Most polar/ionized) | Retained Longest (Strongest interaction) |
| Meta-chloro | 3.82 | Elutes 2nd | Intermediate |
| Para-chloro | 3.98 | Elutes 3rd | Elutes 1st |
Recommended Protocol (HPLC):
-
Stationary Phase: Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) columns. These phases interact with the
-system of the benzene ring and the halogen lone pairs, offering better selectivity for regioisomers than C18. -
Mobile Phase: Use Methanol/Water with 0.1% Formic Acid or Phosphate Buffer (pH 2.5) .
-
Why? Low pH suppresses ionization (
form), maximizing interaction with the stationary phase and preventing peak tailing.
-
Module 3: Chemical Stability & Workup
Q: I see a loss of the halogen atom (dehalogenation) during workup. My product is turning into benzoic acid.
Senior Scientist Insight: Aryl halides, especially iodides and bromides, are susceptible to reductive dehalogenation in the presence of trace metals (Pd, Ni from cross-coupling steps) and a hydrogen source (alcohols, borohydride).
Troubleshooting Checklist:
-
Avoid Zinc/Acid: If you used Zn for a reduction step elsewhere, ensure it is fully removed before acidifying. Zn + HCl is a classic dehalogenation system.
-
Metal Scavenging: If the compound was made via Pd-catalysis (e.g., Suzuki coupling), residual Pd can catalyze dehalogenation during hydrogenation or even upon standing in alcoholic solvents.
-
Action: Pass the crude solution through a Thiol-functionalized silica scavenger or wash with N-acetylcysteine solution before crystallization.
-
-
Light Sensitivity: Iodobenzoic acids are photolabile.[2] Wrap flasks in aluminum foil during purification and drying.
Q: My yield is low after drying the solid in a vacuum oven.
Root Cause: Halogenated benzoic acids have significant vapor pressures and can sublime under high vacuum and heat.
-
Evidence: Look for crystals forming on the cold parts of your vacuum oven or trap.
Corrective Action:
-
Dry at atmospheric pressure using a desiccator with
. -
If vacuum is necessary, do not exceed
and use a mild vacuum (e.g., water aspirator ~20 mmHg) rather than a high-vacuum pump (<1 mmHg).
Visualizations
Figure 1: Purification Method Decision Tree
Use this logic flow to select the optimal purification technique based on your impurity profile.
Caption: Decision matrix for selecting purification methods based on specific impurity profiles.
Figure 2: pH-Swing Extraction Workflow
A self-validating protocol for separating halogenated benzoic acids from neutral organic impurities.
Caption: Optimized Acid-Base extraction workflow. Note: NaHCO3 is preferred over NaOH to avoid deprotonating weakly acidic phenolic impurities.
References
-
Recrystallization & Sublimation
-
Isomer Separation & pKa
-
Dehalogenation & Stability
-
Extraction Protocols
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. studymoose.com [studymoose.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
enhancing the solubility of 2-bromobenzoic acid in organic solvents
Welcome to the technical support guide for 2-bromobenzoic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with dissolving 2-bromobenzoic acid in organic solvents. Here, we provide in-depth, field-tested solutions and explanations grounded in physical organic chemistry principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of 2-bromobenzoic acid.
Q1: What are the general solubility characteristics of 2-bromobenzoic acid?
A: 2-Bromobenzoic acid is a white to beige crystalline solid.[1] Its solubility is largely dictated by the principle of "like dissolves like." It is generally characterized by:
-
Low solubility in non-polar solvents: Due to the polar carboxylic acid group.
-
Moderate to high solubility in polar organic solvents: It is significantly more soluble in solvents like ethanol, acetone, and chloroform.[2]
-
Limited solubility in water: It is described as slightly or moderately soluble in water, with solubility increasing in hot water.[2][3]
-
pH-Dependent Aqueous Solubility: In aqueous systems, its solubility dramatically increases at higher pH as the acidic proton is removed to form the much more polar and water-soluble 2-bromobenzoate anion.[2][4]
A summary of its known solubility in specific solvents is presented below.
Table 1: Reported Solubility of 2-Bromobenzoic Acid
| Solvent | Solubility | Source |
| 95% Ethanol | 100 mg/mL | Sigma-Aldrich[3] |
| Methanol | 50 mg/mL | Sigma-Aldrich[3] |
| Water | Slightly soluble (hot) | Sigma-Aldrich[3] |
| Diethyl Ether | Slightly soluble | Sigma-Aldrich[3] |
Q2: From a chemical standpoint, why is 2-bromobenzoic acid more soluble in solvents like ethanol than in hexane?
A: The solubility of 2-bromobenzoic acid is a function of the intermolecular forces between the solute (2-bromobenzoic acid) and the solvent molecules.
-
2-Bromobenzoic Acid's Structure: The molecule has two key regions: a non-polar benzene ring substituted with a bromine atom, and a highly polar carboxylic acid group (-COOH). The carboxylic acid group is capable of strong hydrogen bonding (both as a donor and an acceptor) and dipole-dipole interactions.
-
In a Polar Protic Solvent (e.g., Ethanol): Ethanol is a polar molecule with a hydroxyl (-OH) group. It can readily form strong hydrogen bonds with the carboxylic acid group of 2-bromobenzoic acid. These favorable solute-solvent interactions overcome the energy required to break the solute-solute interactions in the crystal lattice, leading to dissolution.
-
In a Non-Polar Solvent (e.g., Hexane): Hexane molecules interact only through weak London dispersion forces. They cannot form hydrogen bonds with the carboxylic acid group. The energy gained from the weak solute-solvent interactions is insufficient to break apart the strong hydrogen-bonded dimers that 2-bromobenzoic acid forms in its solid state. Therefore, solubility is very low.
Q3: How does increasing the temperature enhance the solubility of 2-bromobenzoic acid?
A: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning it requires an input of energy. According to Le Chatelier's principle, when you add heat to an endothermic process, the equilibrium will shift to favor the products. In this case, the "product" is the dissolved solute.
Dissolution Equilibrium: 2-Bromobenzoic Acid (solid) + Heat ⇌ 2-Bromobenzoic Acid (dissolved)
Increasing the temperature provides the necessary energy to break the intermolecular forces holding the crystal lattice together, allowing more solute to dissolve.[2][5] This is a reliable method for increasing solubility across a wide range of solvents.
Q4: Can pH be used to enhance solubility in purely organic, aprotic solvents?
A: No, not directly. The concept of pH is specific to aqueous or protic systems where a proton (H+) can be transferred. However, the underlying principle—deprotonation of the carboxylic acid—can be applied in organic solvents.
By adding a non-nucleophilic organic base (e.g., triethylamine, DBU) to a solution of 2-bromobenzoic acid in an organic solvent (like THF or dichloromethane), you can form an ion pair: the 2-bromobenzoate anion and the protonated base cation. This salt is often significantly more soluble than the neutral carboxylic acid, especially in moderately polar solvents. This strategy effectively mimics the effect of raising pH in an aqueous environment.[6]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured solutions to specific experimental challenges.
Problem: Insufficient Dissolution in a Chosen Solvent
You are attempting to dissolve 2-bromobenzoic acid for a reaction or analysis and are finding it does not fully dissolve at the desired concentration.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues.
Caption: General workflow for enhancing solubility.
Strategy 1: Co-Solvent Addition
Causality: A co-solvent works by altering the overall polarity and hydrogen-bonding capability of the bulk solvent system to be more favorable for the solute. For a non-polar solvent, adding a polar co-solvent introduces the necessary interactions (like hydrogen bonding) to engage the carboxylic acid group, effectively pulling it into solution. This is a widely used technique for increasing the solubility of sparingly soluble drugs and reagents.[7]
The Principle of Co-Solvency
Caption: How a co-solvent bridges the interaction gap.
Protocol: Screening for an Effective Co-Solvent
-
Setup: In separate small vials, add a pre-weighed amount of 2-bromobenzoic acid (e.g., 10 mg) to a fixed volume of your primary, poorly-solubilizing solvent (e.g., 1 mL of toluene).
-
Candidate Selection: Choose a set of polar co-solvents to screen (e.g., Ethanol, Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF)).
-
Titration: To each vial, add one of the candidate co-solvents dropwise while stirring or agitating.
-
Observation: Record the approximate volume of each co-solvent required to achieve complete dissolution.
-
Selection: The co-solvent that dissolves the solid in the smallest volume is generally the most effective. Select this system for your larger-scale experiment.
Strategy 2: pH Modification in Protic Organic Solvents
Causality: Benzoic acids are weak acids. In the presence of a base, they donate a proton to form a carboxylate anion. This ionic species is significantly more polar than the neutral acid, leading to a substantial increase in solubility in polar protic solvents like alcohols.[2]
Acid-Base Equilibrium
Caption: Base addition shifts equilibrium to the soluble anion.
Protocol: Base-Mediated Dissolution
-
System: This protocol is intended for reactions in polar organic solvents where the presence of a non-nucleophilic base and its conjugate acid is tolerable (e.g., ethanol, THF).
-
Setup: Suspend the desired amount of 2-bromobenzoic acid in the chosen solvent.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N), dropwise to the suspension while stirring. Typically, 1.0 to 1.2 equivalents relative to the 2-bromobenzoic acid are sufficient.
-
Observation: The solid should dissolve upon addition of the base as the soluble triethylammonium 2-bromobenzoate salt is formed.
-
Caution: Ensure this in-situ salt formation is compatible with your downstream reaction chemistry. The presence of a base can interfere with many reaction types.
Section 3: References
-
PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][1]
-
Solubility of Things. (n.d.). 2-Bromobenzoic acid. Retrieved February 23, 2026, from [Link][2]
-
Yousuf Humayun, H., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. ResearchGate. Retrieved February 23, 2026, from [Link][7]
-
Al-khattawi, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 173. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][8]
-
Muhammad, S., et al. (2020). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 234(1), 123-136. ResearchGate. Retrieved February 23, 2026, from [Link][5]
-
Kumar, S., & Singh, N. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 6(6), 2283-2291. Retrieved February 23, 2026, from [Link][6]
-
Le-Vot, F., et al. (2021). Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. ORBi (University of Liège). Retrieved February 23, 2026, from [Link][4]
Sources
- 1. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Brominated Compounds
Welcome to the Advanced Applications Support Hub. Ticket ID: BR-MS-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Analyzing brominated compounds presents a unique dichotomy in mass spectrometry: they offer one of the most distinct diagnostic signals (the isotopic doublet), yet they are notoriously difficult to handle due to "stickiness" (carryover), poor ionization in standard ESI, and complex matrix suppression.
This guide moves beyond basic operation manuals to address the why and how of troubleshooting, designed for researchers who need self-validating workflows.
Module 1: Identification & The Isotopic Fingerprint
User Question: I suspect my metabolite contains bromine, but the MS spectra are noisy. How can I definitively confirm the presence of bromine?
Technical Insight:
Bromine is unique among biological and organic elements because its two stable isotopes,
Diagnostic Workflow: Use the following logic gate to validate your spectral data.
Figure 1: Decision tree for confirming bromination based on isotopic abundance.
Reference Data: Theoretical Isotope Ratios
| # of Br Atoms | Pattern Description | Peak Intensity Ratio (Approx) |
|---|---|---|
| 1 | Doublet | 1 : 1 (M : M+2) |
| 2 | Triplet | 1 : 2 : 1 (M : M+2 : M+4) |
| 3 | Quartet | 1 : 3 : 3 : 1 |
| 4 | Quintet | 1 : 4 : 6 : 4 : 1 |
Module 2: Ionization & Sensitivity (Getting the Signal)
User Question: I am analyzing brominated flame retardants (BFRs) and brominated phenols. My signal in ESI+ is non-existent. What is wrong?
Technical Insight:
Bromine is highly electronegative. This pulls electron density away from the rest of the molecule, making protonation (
Troubleshooting Protocol:
-
Switch Polarity:
-
Brominated Phenols/Acids: These are acidic. Use Negative ESI (
) . The electronegativity of Br actually stabilizes the negative charge, often resulting in excellent sensitivity. -
Neutral BFRs (e.g., PBDEs): These often lack acidic/basic sites. ESI will fail. You must switch to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . APCI relies on gas-phase ion-molecule reactions which are more effective for non-polar neutrals [3].
-
-
Check for Adducts: In negative ESI, if
is weak, look for the bromide adduct . The presence of free bromide in the mobile phase (or from degradation) can lead to this adduct, shifting your target mass by +79/81 Da.
Module 3: The "Sticky" Compound (Carryover & Ghost Peaks)
User Question: I see a peak for my brominated compound in the blank injection immediately after a high-concentration sample. Is my column dead?
Technical Insight: Brominated compounds are highly lipophilic (hydrophobic). They do not just "pass through" the system; they adsorb onto the rotor seals, the needle seat, and the stainless steel tubing [4]. Standard washes are insufficient.
The "Sawtooth" Wash Protocol: Do not run a simple linear gradient to clean. You must "shock" the column to desorb these sticky compounds.
Recommended Cleaning Gradient (15 min cycle): Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid[1]
| Time (min) | % B | Action | Mechanism |
| 0.0 | 50 | Start | Equilibrium |
| 1.0 | 100 | Ramp Up | Elute bulk lipophiles |
| 5.0 | 100 | Hold | Solubilize adsorbed analytes |
| 5.1 | 10 | Drop | "Shock" the stationary phase |
| 8.0 | 100 | Ramp Up | Re-elute released compounds |
| 12.0 | 100 | Hold | Final Strip |
| 12.1 | Initial | Re-equilibrate | Prepare for next run |
Hardware Intervention: If the gradient fails, the contamination is likely in the autosampler.
-
Needle Wash: Change your needle wash solvent to 25% Acetone / 25% Isopropanol / 25% Acetonitrile / 25% Water . Acetone is critical for solubilizing brominated organics [5].
-
Material Change: Switch from Vespel rotor seals to Tefzel or PEEK if pressure limits allow, as Vespel can absorb halogenated compounds.
Module 4: Fragmentation & Advanced Interpretation
User Question: My MS/MS spectrum is dominated by low mass peaks. I'm losing the structural information of the parent molecule.
Technical Insight:
The Carbon-Bromine (C-Br) bond is weaker than C-Cl or C-F bonds. In collision-induced dissociation (CID), the most common fragmentation pathway is the homolytic cleavage of the C-Br bond, releasing a Bromine radical (
Fragmentation Pathway Diagram:
Figure 2: Common fragmentation pathways for brominated compounds in negative mode.
Interpretation Tip:
-
The "79/81" Scan: If you are unsure if a peak is brominated, set up a Precursor Ion Scan for m/z 79 and 81. Only compounds that release a Bromide ion will be detected. This is a highly specific filter for brominated metabolites in complex matrices (like plasma) [7].
References
-
National Institutes of Health (NIH). (2012). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine.
-
AxisPharm. (2024).[2] Electrospray Ionization (ESI) vs Atmospheric Pressure Chemical Ionization (APCI).
-
Chromatography Online. (2016). Analyzing Brominated Flame Retardants Using GC-APCI-MS-MS.
-
ThermoFisher Scientific. (2017). Carryover & Contamination: Causes & Cures in LC-MS/MS.
-
Waters Corporation. (2023). Controlling Contamination in LC/MS Systems.
-
Wikipedia. (2024). Fragmentation (Mass Spectrometry): Radical Site-Initiated Cleavage.
-
ResearchGate. (2017). Selective detection of unknown organic bromine compounds by Negative-Ion ESI.
Sources
Technical Support Center: Methods for Removing Unreacted Starting Materials
Welcome to the Technical Support Center for reaction mixture purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the removal of unreacted starting materials and other impurities from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Method Selection Guide: Choosing the Right Purification Strategy
The success of a synthesis is often defined by the purity of the final compound. Selecting the appropriate purification technique is a critical step that depends on the physical and chemical properties of your target compound, the starting materials, and any byproducts.[1]
Frequently Asked Questions (FAQs)
Q: How do I choose the right purification method for my reaction mixture?
A: The selection process is a logical workflow based on the physical state of your product and the nature of the impurities. The primary decision point is whether your desired compound is a solid or a liquid at room temperature. From there, consider the differences in physical properties (like boiling point, solubility, and polarity) between your product and the contaminants.
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Q: What are the fundamental differences between the main purification techniques?
A: Each technique exploits a different physicochemical property to achieve separation. Understanding this basis is key to selecting the right method.[2][3]
| Technique | Principle of Separation | Best Suited For | Common Impurities Removed |
| Crystallization | Difference in solubility between the desired compound and impurities at different temperatures.[4] | Purifying non-volatile solid compounds.[5] | Soluble impurities, some colored impurities. |
| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase based on properties like polarity or size.[6][7] | Complex mixtures with similar properties; both solids and liquids.[8] | Starting materials, byproducts, isomers. |
| Distillation | Difference in the boiling points of components in a liquid mixture. | Separating volatile liquids with different boiling points. | Solvents, volatile starting materials or byproducts. |
| Extraction | Differential solubility of components in two immiscible liquid phases (e.g., organic and aqueous).[9][10] | Separating compounds based on their acid/base properties or polarity; initial work-up. | Salts, polar/non-polar impurities, acid/base impurities. |
Q: My product is a solid. What are my primary purification options?
A: For solid compounds, recrystallization is often the most effective and scalable method, provided you can find a suitable solvent where your compound's solubility changes significantly with temperature.[11][12] If recrystallization is not effective due to similar solubilities of impurities, flash column chromatography is the next logical step.
Q: My product is a liquid. What methods should I consider?
A: For liquids, distillation is the preferred method if your product is volatile and has a boiling point significantly different from the impurities (generally >50 °C difference for simple distillation). If the boiling points are close, or if the compounds are not volatile or are heat-sensitive, flash column chromatography is the method of choice.
Q: What if my product and starting material have very similar properties?
A: This is a common and challenging scenario. High-performance liquid chromatography (HPLC) or more specialized chromatography techniques may be required.[13] Sometimes, a chemical modification (derivatization) of either the product or the starting material to drastically change its properties can facilitate separation, followed by a subsequent reaction to revert it to its original form.
Troubleshooting Guides by Technique
A. Flash Column Chromatography
Flash column chromatography is a cornerstone of the modern synthesis lab, using pressure to speed up the separation process.[14] It relies on the differential adsorption of compounds onto a solid stationary phase (usually silica gel) as a liquid mobile phase (eluent) is passed through it.[6]
FAQs
-
Q: How do I select the right solvent system (eluent)? A: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.2-0.3 on a Thin Layer Chromatography (TLC) plate using the same stationary phase.[14][15] This Rf value typically provides the best balance between good separation and a reasonable elution time. A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[15]
-
Q: How much silica gel should I use? A: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude material you are purifying. The more difficult the separation, the higher the ratio of silica to sample you should use.
Troubleshooting Common Issues
-
Q: My compounds are not separating (poor resolution). What should I do?
-
Causality: Poor resolution means the components are not interacting differently enough with the stationary phase. This is almost always an issue with the mobile phase polarity.
-
Solution: Decrease the polarity of your eluent. A less polar solvent will cause all compounds to move more slowly, increasing their interaction time with the silica gel and allowing for better separation. Running a solvent gradient (gradually increasing the polarity of the eluent during the run) can also significantly improve the separation of complex mixtures.[16]
-
-
Q: My peaks are tailing or showing asymmetry. Why is this happening?
-
Causality: Peak tailing can be caused by several factors: the sample being overloaded, the compound being too soluble in the mobile phase, or interactions with acidic sites on the silica gel.[17]
-
Solution:
-
Reduce Sample Load: Use less crude material on the column.
-
Adjust Solvent: Ensure your sample is applied to the column in the weakest (least polar) solvent possible.[13]
-
Add a Modifier: For basic compounds (e.g., amines), adding a small amount of triethylamine (~0.1%) to the eluent can neutralize acidic sites on the silica and dramatically improve peak shape. For acidic compounds, a small amount of acetic acid can serve a similar purpose.[15]
-
-
-
Q: I see cracks in my silica bed. Is this a problem?
-
Causality: Cracks or channels in the silica bed create pathways where the solvent and sample can travel through without interacting with the stationary phase. This leads to very poor separation.[18][19] This is often caused by improper packing or the silica gel running dry.
-
Solution: The column must be repacked. Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.[14][20]
-
Protocol: Standard Flash Column Chromatography (Wet Packing)
-
Select Column and Solvent: Choose a column size appropriate for your sample mass and a solvent system based on TLC analysis.[20]
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15]
-
Pack the Column:
-
In a beaker, create a slurry of the silica gel in your starting eluent.[20][21]
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and use positive pressure (air or nitrogen) to push the solvent through, compacting the silica bed until it is firm and stable.[20] Do not let the solvent level go below the top of the silica.
-
-
Load the Sample:
-
Dissolve your crude sample in a minimal amount of solvent (ideally the eluent, or a stronger solvent if necessary).[14]
-
Carefully add the sample solution to the top of the silica bed using a pipette.[15]
-
Open the stopcock and allow the sample to load onto the silica, bringing the solvent level just to the top of the bed.
-
Carefully add a small layer of sand on top of the silica to prevent disturbance during solvent addition.[15]
-
-
Elute and Collect:
B. Crystallization / Recrystallization
This technique purifies solids based on differences in solubility.[12] An impure solid is dissolved in a hot solvent and then allowed to slowly cool, forming pure crystals while the impurities remain in the solution (the "mother liquor").[5][22]
FAQs
-
Q: How do I choose the perfect solvent for recrystallization? A: The ideal solvent should exhibit high solubility for your compound at high temperatures but low solubility at low temperatures.[5][23] It should not react with your compound, and it should either dissolve impurities very well at all temperatures or not at all. The boiling point of the solvent should also be considered for ease of removal.
Troubleshooting Common Issues
-
Q: My compound has "oiled out" instead of crystallizing. What went wrong and how can I fix it?
-
Causality: "Oiling out" is the separation of a solute-rich liquid phase instead of a solid crystalline phase.[24] It often happens when the solution is too supersaturated, the cooling is too rapid, or the melting point of the solid is lower than the temperature of the solution. Impurities can also induce this phenomenon.[25]
-
Solution:
-
-
Q: No crystals are forming, even after cooling. What should I do?
-
Causality: The solution may not be sufficiently saturated, or the nucleation process (the initial formation of a crystal seed) has a high energy barrier.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for nucleation.
-
Seed the Solution: Add a tiny crystal of the pure compound (if available) to act as a template for crystal growth.[23]
-
Reduce Volume: If the solution is not saturated enough, gently boil off some of the solvent to increase the concentration and try cooling again.[11]
-
-
-
Q: My yield is very low. How can I improve it?
-
Causality: Low yield is often due to using too much solvent, cooling the solution too quickly (which traps product in with impurities), or incomplete precipitation.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[11][28] Ensure the solution is cooled slowly, and finally, cool it in an ice bath to maximize the precipitation of the solid before filtration.
-
Protocol: Standard Recrystallization
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Create a Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a gravity filtration of the hot solution to remove them.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[1] Crystal formation should occur during this step.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[29]
-
Dry the Crystals: Allow the pure crystals to dry completely before determining their mass and purity.
C. Liquid-Liquid Extraction
A foundational technique, especially for reaction work-ups, that separates compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[9]
FAQs
-
Q: How do I select an appropriate extraction solvent? A: The ideal extraction solvent should be immiscible with the first solvent (e.g., water), have a high solubility for your target compound, have a low solubility for the impurities, and have a relatively low boiling point for easy removal later.[10][30] Common choices include ethyl acetate, dichloromethane, and hexane.[9]
Troubleshooting Common Issues
-
Q: I've formed a stable emulsion that won't separate. How can I break it?
-
Causality: An emulsion is a suspension of fine droplets of one liquid in another, which is often stabilized by surfactants or particulate matter.[31]
-
Solution:
-
Be Patient: Allow the separatory funnel to sit undisturbed for some time; sometimes the layers will separate on their own.[32]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter: Filter the mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[31][32]
-
-
Protocol: Standard Liquid-Liquid Extraction
-
Combine Liquids: Add the reaction mixture and the extraction solvent to a separatory funnel.
-
Mix Gently: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel several times to mix the layers.
-
Vent Pressure: Periodically open the stopcock (while the funnel is inverted and pointed away from you) to release any pressure buildup, especially when using volatile solvents like diethyl ether or dichloromethane.[33]
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain Layers: Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out through the top opening of the funnel to avoid re-contaminating the bottom layer.
D. Distillation
This method is used to separate liquid components of a mixture based on differences in their boiling points.[2]
FAQs
-
Q: When should I use vacuum distillation? A: Vacuum distillation is used for compounds that have very high boiling points (e.g., >150 °C at atmospheric pressure) or for compounds that are thermally sensitive and would decompose at their atmospheric boiling point. Applying a vacuum lowers the pressure, which in turn lowers the boiling point of the liquid.
Troubleshooting Common Issues
-
Q: My distillation is "bumping" violently. How can I prevent this?
-
Causality: Bumping is the sudden, violent boiling of a liquid. It occurs when a liquid is superheated above its boiling point without forming bubbles.[33]
-
Solution:
-
Use Boiling Chips/Stir Bar: Always add boiling chips or a magnetic stir bar to the distilling flask before heating.[33][34] These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid , as it can cause immediate and violent boiling.
-
Ensure Even Heating: Use a heating mantle and stir the liquid to ensure even temperature distribution.
-
For Vacuum Distillation: A fine capillary tube that introduces a slow stream of air or nitrogen can also be used to ensure smooth boiling under vacuum.[35]
-
-
Caption: Key components of a simple distillation apparatus.
References
- UCT Science. SOP: FLASH CHROMATOGRAPHY.
- Unknown Author. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Unknown Author. Recrystallization.
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- Mettler Toledo. Oiling Out in Crystallization.
- Serdar, M., et al. Separation techniques: Chromatography. PMC - NIH.
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- Moravek. How Is Chromatography Used for Purification?.
- Sciencemadness Discussion Board. (2007, January 2). Reducing bumping in vacuum distillation.
- Unknown Author. Recrystallization.
- Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting.
- AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
- Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: Flash Column Chromatography.
- Cornell EHS. 16.11 Extractions and Distillations.
- Unknown Author. Recrystallization-1.doc.pdf.
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
- College of Engineering Safety. Flash Column Chromatography.
- Unknown Author. Guide for crystallization.
- Unknown Author. Recrystallization.
- Unknown Author. SOP: CRYSTALLIZATION.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Laboratory Supply Network. (2017, June 26). How to Minimize Bumping and Foaming.
- ResearchGate. (2025, August 5). Experimental investigation and prediction of oiling out during crystallization process | Request PDF.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Aakash. Crystallization: Definition, Principle, Demonstration & Application.
- Thermo Fisher Scientific. (2019, October 17). What is Chromatography and How Does It Work?.
- Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds.
- Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
- RSC Education. Purifying by recrystallisation.
- PMC. Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling.
- Microbe Notes. (2025, June 7). 14 Types of Chromatography (Definition, Principle, Steps, Uses).
- EBSCO. Crystallization | Science | Research Starters.
- Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
- Yamato. (2024, May 8). Smooth Evaporation: How Yamato Vacuum Controller Prevents Bumping.
- University of Rochester Chemistry Department. How To: Run a Flash Column.
- Scribd. Solvent Selection for Extraction.
- Benchchem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- PMC. (2024, February 17). Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
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Technical Support Center: Strategies to Prevent Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst stability in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on these powerful transformations. Catalyst deactivation is a frequent and often frustrating issue that can lead to stalled reactions, low yields, and inconsistent results. This resource provides in-depth, field-proven insights into why catalysts deactivate and offers robust, actionable strategies to prevent it. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the reliability of your synthetic routes.
Understanding Catalyst Deactivation: The "Off-Cycle" Problem
Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis, proceeding through a well-defined catalytic cycle.[1] The active catalyst, typically a Pd(0) species, orchestrates the coupling of two fragments through a sequence of oxidative addition, transmetalation, and reductive elimination.[1][2] However, under real-world experimental conditions, the catalyst can be diverted from this productive cycle into inactive, "off-cycle" states. Understanding these deactivation pathways is the first step toward prevention.
The general catalytic cycle forms the basis for understanding where things can go wrong. The stability of the key Pd(0) and Pd(II) intermediates is paramount for high turnover numbers.
Caption: The fundamental Pd(0)/Pd(II) catalytic cycle for cross-coupling.
The most common deactivation pathways that divert the catalyst from this cycle include:
-
Aggregation to Palladium Black: Coordinatively unsaturated or unstable Pd(0) species can aggregate to form bulk palladium metal, commonly observed as a black precipitate.[3][4] This form is catalytically inactive.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst, are susceptible to oxidation by trace oxygen or other oxidants.[5] This compromises their ability to protect the palladium center.
-
Formation of Dormant Complexes: Substrates or products, particularly amines in Buchwald-Hartwig aminations, can displace the primary ligand, leading to the formation of catalytically dormant or inactive palladium complexes that may only reactivate upon heating.[6]
-
Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the active sites of the catalyst, shutting down its activity.[7]
Caption: Key pathways leading to catalyst deactivation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: My reaction is sluggish or has stalled completely.
A stalled reaction is often the first sign of catalyst deactivation. The cause is typically related to an inefficient elementary step in the catalytic cycle or the premature death of the active catalyst.
-
Question: My Suzuki coupling of an electron-rich aryl chloride is not proceeding. What is the likely kinetic bottleneck and how can I overcome it?
-
Answer: The oxidative addition step is often rate-limiting, especially for electron-rich or sterically hindered aryl chlorides.[8] The electron-donating groups on the aryl ring make the C-X bond stronger and less susceptible to cleavage by the Pd(0) center.
-
Causality: To facilitate this step, the palladium center must be highly electron-rich and coordinatively unsaturated.
-
Solution: Switch to bulky, electron-rich phosphine ligands like tri-tert-butylphosphine or biaryl phosphines (e.g., Buchwald's SPhos, XPhos).[3][9] These ligands promote the formation of highly reactive monoligated Pd(0) species and increase the electron density on the metal, accelerating oxidative addition.[9] You may also need to increase the reaction temperature, but be aware that this can also accelerate catalyst decomposition.[3]
-
-
-
Question: I've confirmed my starting materials are present, but the reaction stopped after ~30% conversion. What happened?
-
Answer: This pattern strongly suggests catalyst deactivation rather than an inherently slow reaction. The initial turnover occurs, but the catalyst "dies" before the reaction completes.
-
Diagnostic Test: Add a fresh charge of catalyst (a "kicker charge") to the stalled reaction mixture.[4] If the reaction resumes, it confirms the original catalyst was deactivated.
-
Common Causes & Solutions:
-
Trace Oxygen: Inadequate degassing can lead to rapid oxidation of the Pd(0) catalyst or the phosphine ligands.[5] Review and improve your degassing protocol (see Protocol 1).
-
Impure Reagents: A poison present in one of the reagents may have been consumed, deactivating a proportional amount of the catalyst.[10] Assess the purity of all starting materials, solvents, and bases.[11]
-
Thermal Instability: The chosen catalyst system may not be stable at the reaction temperature over long periods. Consider screening for a more robust ligand or running the reaction at a slightly lower temperature.
-
-
-
Issue 2: I'm observing a black precipitate (Palladium Black) in my reaction flask.
The formation of a black precipitate is a definitive visual indicator of catalyst deactivation through aggregation.[3][4]
-
Question: What causes palladium black to form and how can I prevent it?
-
Answer: Palladium black forms when the active Pd(0) species, which should be stabilized by ligands, aggregates into bulk metal.[4] This is typically caused by dissociation of the stabilizing ligand from the metal center.
-
Causality: The ligand-to-palladium ratio is critical. An insufficient amount of ligand leaves the palladium center "naked" and prone to aggregation.[5]
-
Preventative Measures:
-
Ligand Choice: Use bulky phosphine ligands or N-heterocyclic carbenes (NHCs). Their steric bulk physically prevents palladium atoms from clustering together.[3][4]
-
Ligand:Pd Ratio: Ensure an appropriate ligand-to-palladium ratio is used. For many systems, a ratio of 1:1 to 2:1 is optimal.[5] Using a large excess of ligand is not always better and can sometimes inhibit the reaction.[2]
-
Solvent Choice: A more coordinating solvent can sometimes help stabilize the catalytic species and prevent precipitation.[4]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate ligand dissociation and subsequent aggregation.[3][4]
-
-
-
Issue 3: My yields are inconsistent between batches.
Inconsistency is a major challenge in process development and points to uncontrolled variables in the reaction setup.
-
Question: I'm running the same reaction under what I believe are identical conditions, but my yields vary from 95% to 40%. What should I investigate?
-
Answer: This variability often points to hidden impurities or subtle differences in setup.
-
Troubleshooting Workflow:
-
Reagent Purity: The most likely culprit is a variable level of catalyst poison in one of the reagents or the solvent.[10][12] Source a new, high-purity batch of all components and re-run the reaction. Halides, sulfur compounds, and even water can act as poisons.[7][13]
-
Atmospheric Control: Inconsistent inert atmosphere control can lead to varying levels of oxygen and moisture, causing unpredictable levels of catalyst and ligand oxidation.[5] Standardize your degassing and inerting procedures rigorously.
-
Base Quality: The physical properties of the base (e.g., particle size, water content) can affect its solubility and reactivity, leading to inconsistent results. Always use a finely powdered, dry base.[3]
-
Precatalyst vs. In-situ Generation: If you are generating the catalyst in situ from a Pd(II) source (like Pd(OAc)₂) and a ligand, the efficiency of this initial reduction to Pd(0) can be variable. Using a well-defined, air-stable precatalyst (see FAQ 2) provides a more reliable and reproducible method for generating the active species.[11][14]
-
-
-
| Common Catalyst Poisons | Potential Sources | Deactivation Mechanism |
| Sulfur Compounds | Reagents, solvents, contaminated glassware | Strong adsorption to Pd active sites, blocking reactants.[7] |
| Halide Ions (excess) | Additives, byproducts | Formation of stable, less active palladium-halide complexes.[4][7] |
| Heavy Metals (Pb, Hg) | Impure starting materials | Alloying with or coating the palladium surface.[13] |
| Coordinating Molecules | Nitriles, nitro compounds, some heterocycles | Strong binding to the metal center, preventing catalysis.[7] |
| Oxygen / Water | Atmosphere, wet solvents/reagents | Oxidation of Pd(0) to inactive Pd(II); oxidation of phosphine ligands.[5][15] |
Preventative Strategies & Best Practices (FAQs)
Proactive measures are the most effective way to ensure robust and reproducible cross-coupling reactions.
-
Q1: How do I choose the right ligand to maximize catalyst stability?
-
A1: Ligand choice is paramount. The goal is to select a ligand that not only facilitates the desired catalytic steps but also robustly protects the palladium center from deactivation. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are the state-of-the-art for a reason.[1][2]
-
Expertise: The steric bulk of these ligands promotes the formation of reactive, monoligated LPd(0) species while simultaneously preventing the bimolecular collisions that lead to aggregation.[9] The strong σ-donating character increases the electron density at the palladium center, which speeds up the rate-limiting oxidative addition step and enhances overall catalyst efficiency.[9]
-
-
-
Q2: What is the role of a precatalyst and why should I use one?
-
A2: A precatalyst is a stable, well-defined complex that efficiently generates the active, low-coordinate Pd(0) species under the reaction conditions.[16] Using a precatalyst (e.g., Buchwald G3/G4 precatalysts) offers significant advantages over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Trustworthiness: Precatalysts ensure a controlled, quantitative, and reproducible generation of the active catalyst.[14] This eliminates variability associated with the in situ reduction step and eradicates issues with weighing tiny amounts of separate metal and ligand components, leading to fewer failed reactions and more reliable results.[11][14]
-
-
-
Q3: How critical are anhydrous and oxygen-free conditions?
-
A3: Absolutely critical. Oxygen is detrimental as it can oxidize both the active Pd(0) species and the electron-rich phosphine ligands, rendering them inactive.[5] This leads to catalyst death and can also promote side reactions like the homocoupling of boronic acids.[15] While some Suzuki reactions tolerate water, many cross-coupling reactions require anhydrous conditions to prevent hydrolysis of sensitive reagents or intermediates. Always use properly dried solvents and degas the reaction mixture thoroughly.
-
-
Q4: Can the choice of base or solvent impact catalyst lifetime?
-
A4: Yes, significantly. The base is not just a passive reagent. A very strong or poorly soluble base can promote catalyst decomposition.[3] For instance, in Suzuki couplings, a moderately strong, well-dispersed base like K₃PO₄ is often effective without causing excessive catalyst degradation.[3] The solvent affects the solubility of all components, including the catalyst. A solvent system that keeps the catalyst homogeneously dissolved is less likely to lead to aggregation and deactivation.[10]
-
Advanced Protocols
Protocol 1: Rigorous Degassing of a Reaction Mixture (Freeze-Pump-Thaw)
This protocol is essential for removing dissolved oxygen, a primary cause of catalyst and ligand degradation.[5]
-
Setup: Assemble your reaction flask containing all solid reagents (electrophile, nucleophile, base, catalyst) and a stir bar. Attach a septum and ensure the flask is connected to a vacuum/inert gas manifold via a needle.
-
Freeze: Place the flask in a liquid nitrogen bath. Allow the solvent to freeze completely solid. This prevents the solvent from boiling under vacuum.
-
Pump: Once frozen, open the flask to the vacuum line. You will observe the pressure drop as residual air is removed from the headspace. Maintain the vacuum for 5-10 minutes.
-
Thaw: Close the flask to the vacuum and backfill with an inert gas (Argon or Nitrogen). Remove the liquid nitrogen bath and allow the mixture to thaw completely with gentle stirring.
-
Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure the complete removal of dissolved oxygen. After the final cycle, leave the flask under a positive pressure of inert gas.
Protocol 2: Chemical Regeneration of a Deactivated Catalyst (Palladium Black)
In some cases, a deactivated catalyst can be chemically treated to restore activity, though its performance should be re-validated.[13][17] This procedure is primarily for recovering palladium from palladium black.
-
Isolation: After the reaction, carefully filter the reaction mixture under an inert atmosphere to isolate the black precipitate (palladium black).[3] Wash the solid with the reaction solvent and then a volatile solvent like hexane, and dry under vacuum.
-
Washing: Transfer the isolated solid to a new flask. Add a dilute aqueous acid solution (e.g., 0.1 M HCl) and stir for 30-60 minutes. This step helps remove adsorbed inorganic salts and some metallic impurities.[17]
-
Filtration & Rinsing: Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and then with ethanol.
-
Drying: Dry the recovered palladium thoroughly under high vacuum. The resulting material can be tested for catalytic activity, but it may not have the same performance as the original catalyst.
Caption: A logical workflow for troubleshooting common catalyst deactivation issues.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Center for Biotechnology Information. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM.com. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. (2026, February 16). ACS Publications. [Link]
-
Regeneration of the Deactivated SCR Catalysts. (n.d.). CSC. [Link]
-
Regeneration of catalysts deactivated by coke deposition: A review. (2020, July 5). ScienceDirect. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021, February 22). Diva-Portal.org. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Unlocking the Mystery of Catalyst Poisoning. (2022, August 11). Department of Energy. [Link]
-
Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (n.d.). National Center for Biotechnology Information. [Link]
-
Ligand design in transition-metal catalyzed cross-coupling. (n.d.). ResearchGate. [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 12. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
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- 17. csc.com.tw [csc.com.tw]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Thiazole-Based Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of thiazole-based compounds is paramount. The thiazole ring is a key structural motif in a multitude of pharmaceutical agents, contributing to a wide array of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Given their significance, the reliability of analytical methods used to measure these compounds in various matrices—from bulk drug substances to complex biological fluids—is not merely a matter of procedural compliance, but a cornerstone of scientific integrity and patient safety.
This guide provides an in-depth comparison of analytical methodologies for the quantification of thiazole-containing compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. Grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), this document is designed to be a practical resource for developing and validating robust and reliable analytical methods.
The Lifecycle of an Analytical Method: A Modern Perspective
The traditional view of analytical method validation as a one-time event has evolved. Regulatory bodies now emphasize a lifecycle approach, where the method is continuously monitored and updated from development through routine use.[5] This ensures the method remains fit for its intended purpose over time. The recently updated ICH Q2(R2) and the new ICH Q14 guidelines provide a harmonized framework for this modern, risk-based approach to analytical procedure development and validation.[5][6][7]
Choosing the Right Tool for the Job: A Comparison of Analytical Techniques
The selection of an appropriate analytical technique is the first critical decision in method development. The choice depends on the physicochemical properties of the thiazole analyte, the nature of the sample matrix, and the required sensitivity and selectivity. Here, we compare the most common techniques used for the quantification of thiazole-based compounds.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[6] | Separation by HPLC coupled with highly selective and sensitive detection based on mass-to-charge ratio.[8][9] | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[10][11][12] | Quantification based on the absorption of UV-visible light by the analyte in a solution.[13][14] |
| Applicability for Thiazoles | Widely applicable for non-volatile and thermally stable thiazole derivatives.[15][16] | Ideal for low-level quantification in complex matrices like biological fluids due to high sensitivity and selectivity.[8][9] | Suitable for volatile and thermally stable thiazole compounds.[10][11] | Limited to simple formulations with no interfering substances that absorb at the same wavelength.[13] |
| Sensitivity | Good (typically µg/mL to high ng/mL).[17] | Excellent (typically pg/mL to low ng/mL).[8][9] | Excellent for volatile compounds.[10][12] | Moderate to low (typically > µg/mL).[13] |
| Selectivity | Good, can be optimized with column and mobile phase selection.[18] | Excellent, highly specific due to mass fragmentation.[8] | Good to excellent, depends on the column and detector. | Low, susceptible to interference from other UV-absorbing compounds. |
| Sample Preparation | Often requires extraction and filtration.[6][19][20] | May require extensive cleanup to minimize matrix effects.[8][19] | Requires analytes to be volatile or derivatized to become volatile.[12] | Minimal, simple dissolution is often sufficient. |
| Cost | Moderate.[10] | High. | Lower than HPLC.[10] | Low. |
| Throughput | Moderate. | High, with fast run times. | High, with fast run times. | High. |
The Blueprint for Reliability: A Step-by-Step Guide to Method Validation
A validated analytical procedure provides documented evidence that the method is suitable for its intended purpose. The core validation parameters, as defined by ICH Q2(R2), are essential for demonstrating a method's reliability.[5][18][21]
The Validation Workflow
The process of validating an analytical method is a systematic journey from planning to documentation.
Caption: A streamlined workflow for analytical method validation.
Interplay of Key Validation Parameters
The validation parameters are not independent entities but are interconnected, collectively ensuring the method's performance.
Caption: The relationship between core analytical validation parameters.
Experimental Protocols: From Theory to Practice
Here, we provide detailed protocols for validating a High-Performance Liquid Chromatography (HPLC-UV) method for the quantification of a thiazole-based Active Pharmaceutical Ingredient (API) in a drug product. These protocols can be adapted for other techniques with appropriate modifications.
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18]
Protocol:
-
Forced Degradation Studies: Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[5]
-
Blank Analysis: Analyze a placebo (formulation without the API) to ensure no interference from excipients.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak should be spectrally homogeneous.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[18]
Protocol:
-
Prepare a series of at least five standard solutions of the thiazole API covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is typically desired.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[18]
Protocol:
-
Spiked Placebo Analysis: Prepare a placebo mixture and spike it with known amounts of the thiazole API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery of the API. Acceptance criteria are typically between 98.0% and 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18]
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of the drug product at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).
-
Calculate the Relative Standard Deviation (RSD). An RSD of ≤ 2% is generally acceptable.[21]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity curve or blank injections) and S is the slope of the calibration curve.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
-
Analyze the system suitability parameters and the assay results to assess the impact of these changes.
Addressing the Challenges of Bioanalysis: The Matrix Effect
When quantifying thiazole-based compounds in biological matrices such as plasma or urine, the "matrix effect" is a significant consideration, particularly for LC-MS/MS methods.[22][23][24] This phenomenon, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.[22][24][25]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interfering matrix components.[19][25]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components is crucial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.
Conclusion: A Commitment to Quality
The validation of analytical methods for quantifying thiazole-based compounds is a rigorous but essential process that underpins the quality, safety, and efficacy of pharmaceutical products. By adopting a lifecycle approach and selecting the most appropriate analytical technique, scientists can develop robust and reliable methods. This guide has provided a comprehensive framework, from the theoretical underpinnings of method validation to practical, step-by-step protocols. Adherence to these principles and a commitment to scientific integrity will ensure the generation of high-quality, defensible analytical data that meets global regulatory expectations.
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- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
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- Synthesis And Medicinal Attributes Of Thiazole Deriv
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comparing the biological activity of different 2-aminothiazole isomers
An In-Depth Comparative Guide to the Biological Activity of 2-Aminothiazole Isomers
Authored by a Senior Application Scientist
The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in numerous natural products, such as Vitamin B1 (Thiamine), and is integral to the structure of several clinically approved drugs, including the antibacterial sulfathiazole, the third-generation antibiotic cefdinir, and the tyrosine kinase inhibitor dasatinib.[3][4][5][6] The versatility of the 2-AT core allows for chemical substitutions at the C4, C5, and the exocyclic amino (N-2) positions, giving rise to a vast library of isomers and derivatives with distinct pharmacological profiles.[7][8]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole isomers across key biological activities. We will delve into the experimental data that differentiates their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, explain the causality behind experimental choices, and provide detailed protocols for their evaluation.
Caption: Core structure of 2-aminothiazole showing key substitution points.
Comparative Anticancer Activity
The 2-aminothiazole scaffold is a prolific source of anticancer agents, largely due to its role as a hinge-binding motif in many kinase inhibitors.[9] The spatial arrangement and electronic properties of substituents on the thiazole ring dictate the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Insights
Experimental data reveals that even minor isomeric changes can lead to significant differences in cytotoxic activity. For instance, the introduction of a methyl group at the C4- or C5-position of the thiazole core has been shown to decrease anticancer potency, whereas incorporating a phenyl group at the C4-position can have a similar effect.[5] Conversely, attaching substituted benzoyl groups to the N-2 amino position can dramatically enhance activity.[10]
In a series of dasatinib-based analogs, one study found that compound 21 showed potent and selective antiproliferative activity against human K562 leukemia cells with an IC50 of 16.3 µM.[5] Another study highlighted that replacing a 2-aminobenzothiazole moiety with a 2-aminothiazole motif severely impaired antiproliferative activity, underscoring the critical role of the fused benzene ring in that specific series.[11]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency in inhibiting cancer cell growth.[12] The table below summarizes the IC50 values for representative 2-aminothiazole derivatives against various human cancer cell lines.
| Compound ID | R1 (N-2 Substituent) | R2 (C4 Substituent) | R3 (C5 Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | Phenyl | H1299 (Lung) | > 50 | [1] |
| 1c | -H | -H | 4-Chlorophenyl | H1299 (Lung) | 15.8 | [1] |
| 1d | -(CH₂)₄- (cyclic) | -H | 4-Methylbenzyl | SHG-44 (Glioma) | 4.03 | [1] |
| 21 | Dasatinib-based | Varied | Varied | K563 (Leukemia) | 16.3 | [5] |
| 67 | Varied aryl | 3,4-diaryl | -H | CEM (Leukemia) | 0.12 | [4] |
| 88 | 4-chlorophenyl-thiourea | Thiazolo[4,5-d]pyridazine | -H | HS 578T (Breast) | 0.8 | [8] |
Analysis: The data clearly demonstrates that an unsubstituted phenyl group at C5 (1a ) results in weak activity.[1] Adding an electron-withdrawing group like chlorine (1c ) enhances cytotoxicity.[1] The most significant increase in potency is seen with a cyclic substitution at the N-2 position combined with a substituted benzyl group at C5 (1d ), indicating that both positions are crucial for optimizing anticancer effects against glioma cells.[1] Furthermore, complex derivatives like 67 and 88 show exceptionally high potency, with IC50 values in the sub-micromolar range.[4][8]
Caption: 2-AT derivatives often inhibit kinases, blocking proliferative signals.
Comparative Antimicrobial Activity
2-aminothiazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[4][7] The structural variations among isomers are pivotal in determining their potency and spectrum of action against different microbial strains.
Structure-Activity Relationship (SAR) Insights
For antitubercular activity, the SAR is highly specific. Studies on derivatives targeting Mycobacterium tuberculosis (Mtb) found that the central thiazole and a 2-pyridyl moiety at the C4 position were intolerant to modification.[10] However, the N-2 position was highly flexible, and introducing substituted benzoyl groups at this position improved the activity by over 128-fold.[10] Specifically, a 3-chloro substitution on the benzoyl ring resulted in a highly potent compound, suggesting a specific binding interaction with the mycobacterial target.[1][10]
For general antibacterial activity, thiazolyl-thiourea derivatives have shown promising efficacy toward staphylococcal species.[8] The presence of halogen groups, such as in 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl derivatives, was found to be beneficial.[8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] It is a standard measure of in vitro antimicrobial effectiveness.
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| 55 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl) | Mycobacterium tuberculosis | 0.008 | [2][10] |
| 2c | N-(4-Chlorobenzoyl) | M. tuberculosis H37Rv | 0.78 | [1] |
| 124 | Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16 | [2][8] |
| 124 | Thiazolyl-thiourea derivative | Staphylococcus epidermidis | 4 - 16 | [2][8] |
| 121d | Piperazinyl derivative | Staphylococcus aureus (MRSA) | 4 | [2] |
| 121d | Piperazinyl derivative | Escherichia coli | 8 | [2] |
Analysis: Compound 55 , with its 3-chloro substitution, is exceptionally potent against M. tuberculosis, with an MIC in the nanogram/mL range.[2][10] Comparing this to compound 2c , which has the chloro group at the 4-position, we see a nearly 100-fold decrease in potency, highlighting the critical importance of isomerism.[1] Thiourea and piperazinyl derivatives (124 , 121d ) show broader-spectrum activity against common Gram-positive and Gram-negative bacteria, though with higher MIC values.[2][8]
Comparative Anti-inflammatory Activity
Derivatives of 2-aminothiazole have also been recognized for their significant anti-inflammatory properties.[4][7][14] The evaluation of these compounds often involves in vivo models that measure the reduction of inflammation.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is typically assessed using the carrageenan-induced rat paw edema model.[4][6] In one study, a tricyclic thiazole derivative (48 ) showed activity comparable to the standard drug Phenylbutazone.[4][6] Another series of adamantane derivatives of thiazolyl-N-substituted amides also yielded potent anti-inflammatory compounds.[6] The results suggest that bulky, lipophilic groups attached to the core scaffold can enhance anti-inflammatory effects. One derivative, compound 54 , showed activity comparable to the potent standard drug Dexamethasone in both acute and chronic inflammation models.[4]
Experimental Protocols: A Guide to Self-Validating Assays
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Here are step-by-step methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15]
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7, H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole isomers in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will metabolize MTT into purple formazan.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value.[12]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Minimum Inhibitory Concentration (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits bacterial growth in vitro.[13] It is a gold standard for susceptibility testing.[17][18]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminothiazole compounds in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. This brings the total volume to 200 µL and halves the compound concentration to the desired final test concentration.[19]
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[13]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13] This can be assessed visually or by measuring absorbance.
Conclusion
The 2-aminothiazole scaffold is a remarkably versatile platform for drug discovery. The biological activity of its derivatives is exquisitely sensitive to the nature and position of substituents, making the study of its isomers a critical endeavor. As demonstrated, a simple shift in a chloro-substituent from the 4- to the 3-position on a benzoyl ring can enhance antitubercular activity by nearly two orders of magnitude.[1][10] Similarly, optimizing substitutions at the N-2 and C5 positions can yield compounds with potent, sub-micromolar anticancer activity.[1][4][8] This comparative guide underscores the necessity of systematic SAR studies, grounded in robust and reproducible experimental protocols, to unlock the full therapeutic potential of 2-aminothiazole isomers.
References
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- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
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A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. ResearchGate. Available from: [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available from: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]
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2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. PMC. Available from: [Link]
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Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed. Available from: [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available from: [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. Available from: [Link]
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Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Available from: [Link]
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available from: [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available from: [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available from: [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available from: [Link]
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Biological and medicinal significance of 2-aminothiazoles. ResearchGate. Available from: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available from: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available from: [Link]
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Bridging the Translational Gap: A Comparative Guide to In Vitro vs. In Vivo Efficacy Profiling
Introduction: The Valley of Death
In drug discovery, the "Valley of Death" is the attrition rate between benchtop discovery and clinical success. Approximately 90% of drug candidates fail in clinical trials, often due to a lack of efficacy that was not predicted by preclinical models.
This guide is not a ranking of in vitro versus in vivo methods; rather, it is a technical analysis of their correlation. As a Senior Application Scientist, I assert that in vitro assays are filters (determining intrinsic potency), while in vivo studies are validators (determining systemic availability and physiological impact). Understanding the disconnect between these two—the In Vitro-In Vivo Correlation (IVIVC)—is the single most critical factor in rational drug design.
Phase 1: In Vitro Efficacy (The High-Throughput Filter)
In vitro efficacy establishes the intrinsic potency of a compound against a specific biological target or phenotype, isolated from the complexities of an organism.
The Metric: IC50 and EC50
The gold standard for in vitro efficacy is the Half-Maximal Inhibitory Concentration (IC50) . It represents the concentration of a drug required to inhibit a biological process (e.g., enzyme activity or cell growth) by 50%.
Causality: We use in vitro systems to eliminate variables. In a cell culture, there is no liver metabolism, no blood-brain barrier, and no renal clearance. If a compound fails here, it fails everywhere.
Protocol: Cell Viability Assay (ATP-Based)
Standard Operating Procedure for determining Cytotoxicity/Efficacy in Cancer Cell Lines.
Principle: Quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding:
-
Seed cells (e.g., A549, HeLa) in 96-well opaque plates at optimized density (typically 3,000–5,000 cells/well).
-
Critical Step: Incubate for 24 hours to allow attachment.
-
-
Compound Preparation:
-
Dissolve synthesized compound in 100% DMSO to create a stock (e.g., 10 mM).
-
Perform serial dilutions (1:3) in culture medium.[1]
-
Self-Validating Control: Final DMSO concentration must be <0.5% in all wells to prevent solvent toxicity.
-
-
Treatment:
-
Add 100 µL of diluted compound to wells.
-
Include Positive Control (known killer, e.g., Staurosporine) and Vehicle Control (DMSO only).
-
Incubate for 48–72 hours at 37°C/5% CO₂.
-
-
Readout:
-
Add ATP-detection reagent (e.g., CellTiter-Glo®) equal to culture volume.
-
Shake for 2 minutes (induce cell lysis).
-
Incubate 10 minutes (stabilize signal).
-
Measure Luminescence (RLU) on a plate reader.
-
-
Analysis:
-
Normalize RLU to Vehicle Control (set as 100% viability).
-
Fit data to a 4-parameter logistic curve to calculate IC50.
-
Data Summary: In Vitro Assay Types
| Assay Type | Target | Throughput | Physiological Relevance | Primary Readout |
| Biochemical | Isolated Enzyme (e.g., Kinase) | Ultra-High | Low (No cell membrane) | Ki, IC50 (Binding affinity) |
| Cell-Based (2D) | Adherent Monolayer | High | Medium (Cellular context) | EC50 (Phenotypic change) |
| Spheroid (3D) | Tumor Microenvironment | Low/Medium | High (Hypoxia/Gradients) | Size reduction, ATP |
Phase 2: In Vivo Efficacy (Systemic Validation)
In vivo efficacy determines if the compound can reach the target at a sufficient concentration to exert an effect without killing the host.
The Metric: Tumor Growth Inhibition (TGI)
In oncology, TGI is the primary endpoint. It measures the % reduction in tumor volume compared to the vehicle-treated group.
Causality: In vivo models introduce Pharmacokinetics (PK) . A compound with nanomolar in vitro potency may fail in vivo due to high protein binding (99% bound drug is inactive) or rapid metabolic clearance.
Protocol: Subcutaneous Xenograft Model
Standard Operating Procedure for Murine Efficacy Studies.
Ethical Compliance: All studies must adhere to IACUC guidelines and the "3Rs" (Replacement, Reduction, Refinement).
-
Tumor Inoculation:
-
Inject
cancer cells (suspended in Matrigel/PBS) subcutaneously into the flank of immunocompromised mice (e.g., Nude or SCID).
-
-
Randomization (The Self-Validating Step):
-
Wait until tumors reach ~100–150 mm³.
-
Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups before treatment starts.
-
-
Dosing:
-
Administer compound via Oral Gavage (PO), IP, or IV based on solubility and PK data.
-
Control: Vehicle-only group is mandatory for calculating TGI.
-
-
Monitoring:
-
Measure tumor dimensions (Length
Width) using calipers 2-3 times/week. -
Formula:
. -
Weigh mice daily.
body weight loss is a humane endpoint (toxicity).
-
-
Termination:
-
Harvest tumors at study end for biomarkers (Western Blot/IHC) to prove target engagement.
-
Visualization: The Signaling Pathway & Screening Cascade
To understand what we are targeting and how we screen for it, consider this dual visualization. The top section illustrates a typical MAP Kinase pathway (the target), and the bottom illustrates the screening funnel (the process).
Figure 1: Top: The biological target (RTK Pathway) where the compound acts. Bottom: The screening cascade filtering compounds from library to in vivo validation.[2]
Critical Analysis: The IVIVC Disconnect
The most common failure mode is a compound with excellent in vitro IC50 (
Factors Causing Divergence
-
Protein Binding: In a petri dish, compounds are dissolved in media with 10% serum. In a mouse, plasma protein binding can exceed 99%, leaving only 1% "free drug" to act on the tumor.
-
Metabolic Stability: The liver (microsomes) may degrade the compound before it reaches the tumor. In vitro assays usually lack metabolic enzymes.
-
Solubility: A compound may precipitate in the acidic environment of the stomach (if oral) or the bloodstream, reducing bioavailability.
Comparative Table: In Vitro vs. In Vivo
| Feature | In Vitro Studies | In Vivo Studies |
| Primary Goal | Mechanism of Action, Intrinsic Potency | Bioavailability, Systemic Efficacy, Safety |
| Complexity | Low (Isolated system) | High (Whole organism) |
| Cost & Time | Low / Days | High / Weeks to Months |
| Drug Exposure | Constant (Static concentration) | Dynamic (Cmax, Tmax, AUC) |
| Metabolism | Minimal (unless co-cultured) | Full Systemic Metabolism (Liver/Kidney) |
| Predictive Value | High for Target Engagement | High for Clinical Efficacy |
References
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FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[3][4][5] Food and Drug Administration.[4][6][7] [Link]
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The Modern Alchemist's Toolkit: A Comparative Guide to Spectroscopic Analysis for Structural Confirmation
In the intricate world of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to wasted resources, misleading biological data, and ultimately, the failure of a promising therapeutic candidate. The modern chemist, therefore, relies on a powerful arsenal of spectroscopic techniques to illuminate the atomic arrangement of newly synthesized molecules.
This guide provides an in-depth, comparative analysis of the most pivotal spectroscopic methods employed for the structural elucidation of reaction products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for integrating these techniques to achieve irrefutable structural confirmation.
The Orthogonal Approach: Why One Technique is Rarely Enough
While each spectroscopic method offers a unique window into a molecule's architecture, a single technique rarely provides the complete picture. A successful structural elucidation strategy hinges on an orthogonal approach, where the strengths of one technique compensate for the limitations of another. This synergistic use of multiple spectroscopic methods provides a self-validating system, significantly increasing the confidence in the final structural assignment.[1]
For instance, while Mass Spectrometry can provide a highly accurate molecular weight and formula, it often cannot distinguish between isomers.[2][3] This is where NMR spectroscopy excels, offering detailed information about the connectivity and spatial arrangement of atoms.[2][4] Infrared spectroscopy, in turn, provides a rapid and straightforward method for identifying the presence or absence of key functional groups, corroborating the fragments observed in the mass spectrum and the chemical environments revealed by NMR.[2][5] Finally, UV-Vis spectroscopy can confirm the presence of chromophores and conjugated systems, adding another layer of evidence to the structural puzzle.[6][7]
A Comparative Overview of Key Spectroscopic Techniques
The choice of spectroscopic method, or combination thereof, is dictated by the nature of the analyte, the information required, and the stage of the research. The following table provides a comparative overview of the key performance characteristics of the four major techniques.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Information Provided | Detailed atomic connectivity (1D & 2D NMR), stereochemistry, dynamic processes.[2][4] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[2][3] | Presence/absence of functional groups.[2][5] | Presence of conjugated systems, chromophores.[6][7] |
| Sensitivity | Moderate (mg to µg scale).[8][9] | High (pg to fg scale).[10] | Moderate (mg to µg scale).[11] | High for strong chromophores (µM to nM).[12] |
| Resolution | Very High (atomic level). | High to Very High (distinguishes isotopes and isobars with HRMS).[13][14] | Moderate (distinguishes functional groups). | Low (broad absorption bands). |
| Sample Amount | Typically 1-10 mg for small molecules.[8] | Typically ng to pg.[10] | Typically 1-10 mg for KBr pellets.[15] | Dependent on molar absorptivity, typically µg to ng. |
| Experiment Time | Minutes to hours, depending on the experiment. | Seconds to minutes. | Minutes. | Minutes. |
| Non-destructive? | Yes.[2] | No (sample is consumed). | Yes. | Yes. |
The Workflow of Structural Elucidation: From Reaction to Confirmation
The journey from a completed chemical reaction to a confirmed molecular structure follows a logical and systematic workflow. This process ensures that the compound is pure and that the spectroscopic data is of high quality, leading to an unambiguous structural assignment.
Caption: A generalized workflow for the structural elucidation of a reaction product.
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Causality Behind Experimental Choices:
-
1D ¹H NMR: This is the first NMR experiment to be performed. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
-
1D ¹³C NMR: This experiment provides information on the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems and build molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, allowing for the connection of molecular fragments.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[16]
-
Ensure the solution is homogeneous and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary. Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[16]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1) is used.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[13][14] The fragmentation pattern can also offer valuable clues about the molecule's structure.
Causality Behind Experimental Choices:
-
Low-Resolution vs. High-Resolution MS: For routine reaction monitoring or confirmation of a known compound, low-resolution MS may suffice. However, for the structural elucidation of a new compound, HRMS is indispensable as it provides the exact mass, allowing for the determination of the molecular formula.[13][14][17]
-
Ionization Technique (EI vs. ESI):
-
Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. The fragmentation pattern can be used for structural elucidation by comparison with spectral libraries like the NIST database.[18]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the observation of the molecular ion with minimal fragmentation. This is particularly useful for determining the molecular weight of larger or more fragile molecules.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the ESI source.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion.
-
Use the exact mass to calculate the elemental composition using a formula calculator.
-
Analyze any observed fragment ions to gain further structural information.
-
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a quick and simple method to identify the presence or absence of specific functional groups in a molecule.[2][5]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[15]
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for a carbonyl, O-H stretch for an alcohol).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is particularly useful for identifying compounds containing chromophores and conjugated systems.[6][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, hexane).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Fill a cuvette with the sample solution and record the absorption spectrum.
-
-
Data Analysis:
Integrating the Data: A Case Study Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Consider a hypothetical reaction product with the molecular formula C₉H₁₀O₂ determined by HRMS.
-
IR Spectroscopy: A strong, sharp absorption at ~1720 cm⁻¹ suggests the presence of a carbonyl group (C=O). A broad absorption from 2500-3300 cm⁻¹ indicates an O-H stretch of a carboxylic acid.
-
¹H NMR Spectroscopy:
-
A singlet at ~12 ppm integrating to 1H is characteristic of a carboxylic acid proton.
-
A multiplet in the aromatic region (7-8 ppm) integrating to 5H suggests a monosubstituted benzene ring.
-
A singlet at ~3.7 ppm integrating to 2H is likely a methylene group adjacent to an electron-withdrawing group.
-
A singlet at ~2.2 ppm integrating to 2H is another methylene group.
-
-
¹³C NMR Spectroscopy:
-
A peak at ~178 ppm corresponds to a carboxylic acid carbon.
-
Four peaks in the aromatic region (125-140 ppm) confirm the monosubstituted benzene ring.
-
Two peaks in the aliphatic region (~30-40 ppm) correspond to the two methylene carbons.
-
-
2D NMR (HMBC): An HMBC experiment would show correlations between the aromatic protons and the benzylic methylene carbons, as well as correlations between the methylene protons and the carboxylic acid carbon, confirming the connectivity.
By combining all of this data, the structure can be confidently assigned as 3-phenylpropanoic acid.
Conclusion
The structural confirmation of reaction products is a critical and multifaceted process that demands a rigorous and systematic approach. By understanding the principles, strengths, and limitations of the primary spectroscopic techniques—NMR, Mass Spectrometry, IR, and UV-Vis—and by employing them in a synergistic and orthogonal manner, researchers can achieve a high degree of confidence in their structural assignments. The experimental protocols and data interpretation strategies outlined in this guide provide a robust framework for navigating the complexities of structural elucidation, ultimately ensuring the integrity and success of chemical research and drug development endeavors.
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A Comparative Guide to the Synthetic Routes of Substituted Thiazoles: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in a vast array of FDA-approved drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Dasatinib.[3][4] The development of efficient and versatile synthetic routes to access substituted thiazoles is, therefore, a critical endeavor for chemists in both academic and industrial settings.
This in-depth technical guide provides a comparative analysis of the most prominent synthetic strategies for constructing the thiazole core. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of classical methods such as the Hantzsch, Cook-Heilbron, and Gabriel syntheses. Furthermore, we will explore modern advancements that offer improved efficiency, broader substrate scope, and a greener footprint. This guide aims to equip researchers with the knowledge to make informed decisions when designing synthetic pathways to novel thiazole derivatives.
The Pillars of Thiazole Synthesis: A Comparative Overview
The choice of a synthetic route to a substituted thiazole is often a balance between the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following sections will dissect the most common methods, providing a head-to-head comparison of their key attributes.
The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction
First reported in 1887, the Hantzsch synthesis remains the most widely employed method for the preparation of thiazoles.[3][4] This versatile reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[5][6] The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to furnish the thiazole ring.[5]
Mechanism of the Hantzsch Thiazole Synthesis:
Figure 2: General mechanism of the Cook-Heilbron synthesis.
Advantages:
-
Mild Reaction Conditions: The reaction typically proceeds at room temperature and often in aqueous media. [1]* Direct Access to 5-Aminothiazoles: This method is one of the most direct ways to synthesize this important class of thiazoles.
Disadvantages:
-
Limited Substituent Diversity: The substitution pattern is primarily dictated by the choice of α-aminonitrile and the sulfur-containing reagent.
-
Unsymmetrical Reagents: The use of unsymmetrical dithioacids can lead to mixtures of products.
-
Toxicity and Odor: Carbon disulfide is a toxic and foul-smelling reagent, requiring careful handling.
The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis offers a pathway to 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). [5][7][8]This method is particularly useful for synthesizing thiazoles with substituents at the 2- and 5-positions.
Mechanism of the Gabriel Synthesis:
Figure 3: General mechanism of the Gabriel thiazole synthesis.
Advantages:
-
Good for 2,5-Disubstitution: It provides a reliable method for accessing this specific substitution pattern.
-
Use of Stable Starting Materials: α-Acylaminoketones are generally more stable than the α-haloaldehydes required for some Hantzsch syntheses.
Disadvantages:
-
Harsh Reagents: Phosphorus pentasulfide is a harsh, moisture-sensitive, and odorous reagent.
-
High Temperatures: The reaction often requires high temperatures.
-
Limited Functional Group Tolerance: The harsh conditions can limit the compatibility with sensitive functional groups.
Comparative Performance of Classical Thiazole Syntheses
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis | Gabriel Synthesis |
| Primary Product | 2,4-, 2,5-, or 2,4,5-Substituted Thiazoles | 5-Aminothiazoles | 2,5-Disubstituted Thiazoles |
| Key Reactants | α-Halocarbonyl, Thioamide/Thiourea | α-Aminonitrile, CS₂/Isothiocyanate | α-Acylaminoketone, P₄S₁₀ |
| Typical Conditions | Often requires heating, various solvents | Mild, often room temperature, aqueous media | High temperature, often neat or high-boiling solvents |
| Yields | Generally Good to Excellent | Moderate to Good | Moderate to Good |
| Advantages | High versatility, wide substrate scope | Mild conditions, direct access to 5-aminothiazoles | Good for 2,5-disubstitution |
| Disadvantages | Can require harsh conditions, use of lachrymatory α-haloketones | Limited substituent diversity, use of toxic/odorous CS₂ | Harsh reagents (P₄S₁₀), high temperatures, limited functional group tolerance |
Modern Innovations in Thiazole Synthesis: Towards Greener and More Efficient Chemistry
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for thiazole synthesis, addressing the drawbacks of classical approaches. These modern techniques often lead to shorter reaction times, higher yields, and a reduced environmental impact. [9]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. [9][10]Microwave-assisted Hantzsch synthesis, for example, can reduce reaction times from hours to minutes, often with improved yields compared to conventional heating. [9]This rapid heating allows for high-throughput synthesis and library generation, which is highly valuable in drug discovery.
Ultrasound-Promoted Reactions
Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating reaction rates. Ultrasound-promoted Hantzsch-type syntheses have been shown to proceed efficiently at room temperature, offering an energy-efficient and milder alternative to conventional heating.
Use of Greener Solvents and Catalysts
The use of hazardous organic solvents is a major concern in traditional synthesis. Modern approaches focus on employing more environmentally benign solvent systems, such as water or ionic liquids. Ionic liquids, with their low vapor pressure and tunable properties, can act as both solvents and catalysts, facilitating efficient and recyclable reaction systems. Furthermore, the development of solid-supported catalysts allows for easier separation and reuse, contributing to a more sustainable process.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate solution (5% aqueous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
This protocol outlines a general procedure for the Cook-Heilbron synthesis.
Materials:
-
α-Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve α-aminoacetonitrile hydrochloride (1.0 eq) in a mixture of ethanol and pyridine.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
The product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole
This protocol describes a typical Gabriel synthesis.
Materials:
-
N-(2-oxopropyl)acetamide (α-acetamidoacetone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (or another high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add N-(2-oxopropyl)acetamide (1.0 eq) and phosphorus pentasulfide (0.5 eq).
-
Add dry toluene to the flask.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess P₄S₁₀.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Conclusion and Future Outlook
The synthesis of substituted thiazoles remains a vibrant area of chemical research, driven by the ever-present need for novel molecules in medicine and materials science. While classical methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses continue to be valuable tools in the synthetic chemist's arsenal, they are often hampered by drawbacks such as harsh reaction conditions and the use of hazardous reagents.
The future of thiazole synthesis undoubtedly lies in the continued development and adoption of modern, greener methodologies. Microwave-assisted synthesis, sonochemistry, and the use of environmentally benign solvents and recyclable catalysts are paving the way for more efficient, scalable, and sustainable access to this vital heterocyclic scaffold. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect to see even more innovative and elegant solutions for the construction of complex thiazole-containing molecules, ultimately accelerating the pace of discovery in drug development and beyond.
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry.
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Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
- Alam, N., Arora, S., Ibrahim, A., & Deval, P. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40.
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THIAZOLE. (n.d.). Retrieved from [Link]
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Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
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Gabriel Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
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ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. | Download Scientific Diagram. Retrieved from [Link]
- Asif, M. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives. Journal of the Serbian Chemical Society, 79(1), 29-38.
- A systematic review on thiazole synthesis and biological activities. (n.d.).
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Methodologies, 9(7).
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- PubMed. (2025). Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9.
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- Taylor & Francis Online. (2026).
- Skotsch, C., & Breitmaier, E. (1979). Synthese von 5-Amino-4-chlor-3-methyl-isothiazol. Synthesis, 1979(05), 370-371.
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- MDPI. (2022).
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.).
- Semantic Scholar. (2011).
- Bentham Science. (2024).
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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 2-Bromobenzoic Acid Derivatives
For researchers and drug development professionals venturing into the synthesis and evaluation of new chemical entities, the initial assessment of cytotoxicity is a critical step. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering insights into their principles, applications, and the nuances of their execution, with a special focus on considerations for compounds derived from 2-bromobenzoic acid.
The 2-bromobenzoic acid scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[1][2][3] Derivatives of benzoic acid have been explored for various therapeutic applications, including as anticancer agents.[4][5] Understanding the cytotoxic potential of these new derivatives is paramount in the early stages of drug discovery.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay depends on several factors, including the expected mechanism of cell death, the throughput required, and the specific characteristics of the test compounds. Here, we compare three widely used assays that measure different hallmarks of cytotoxicity: metabolic activity, membrane integrity, and apoptosis.
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[6][7] | Metabolic activity, an indicator of cell viability.[6] | High-throughput, cost-effective, well-established. | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[8] | Membrane integrity, a marker of necrosis or late apoptosis.[8] | Non-lytic (measures LDH in supernatant), high-throughput. | Less sensitive for early apoptotic events. |
| Caspase-Glo® 3/7 Assay | Luminescent detection of caspase-3 and -7 activity, key executioner caspases in apoptosis.[9][10] | Apoptosis.[9] | High sensitivity, specific for apoptosis, simple "add-mix-measure" format.[9] | More expensive than colorimetric assays. |
Special Considerations for 2-Bromobenzoic Acid Derivatives:
While there is no widespread evidence to suggest that 2-bromobenzoic acid derivatives inherently interfere with standard cytotoxicity assays, it is crucial to remain vigilant. The chemical structure of novel compounds could potentially interact with assay reagents. For instance, compounds with inherent reducing or oxidizing properties might interfere with tetrazolium-based assays like MTT. It is always advisable to include appropriate controls, such as running the assay in the absence of cells but in the presence of the compound, to check for any direct chemical reaction with the assay components.
Delving into the Mechanisms: Apoptosis vs. Necrosis
Cytotoxicity can manifest through different cell death pathways, primarily apoptosis and necrosis.[11]
-
Apoptosis: A programmed and highly regulated process of cell death characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases.[11]
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and rupture of the plasma membrane.
Distinguishing between these pathways is crucial for understanding the mechanism of action of a new compound. Assays that can simultaneously measure markers for both apoptosis and necrosis, such as those combining Annexin V staining for apoptosis with a viability dye like propidium iodide for necrosis, are highly informative.[12][13][14]
Experimental Protocols in Detail
MTT Assay for Assessing Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified.[6]
Workflow of the MTT Assay
Caption: A streamlined workflow of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the 2-bromobenzoic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
LDH Assay for Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a popular method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[18]
LDH Release Pathway
Caption: The principle of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the 2-bromobenzoic acid derivatives as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[19] Carefully transfer a portion of the cell culture supernatant (e.g., 10-50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[8][19]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] Measure the absorbance at approximately 490 nm.[8]
Caspase-Glo® 3/7 Assay for Apoptosis Detection
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, which are key enzymes in the apoptotic pathway.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[9][10]
Caspase-3/7 Apoptosis Pathway
Caption: The mechanism of the Caspase-Glo® 3/7 assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the 2-bromobenzoic acid derivatives.
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[10] Add the reagent directly to the wells containing the cells in an equal volume to the culture medium (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 30 minutes to 3 hours.[10]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[10] The luminescent signal is proportional to the amount of caspase activity.[20]
Data Interpretation and Best Practices
-
Dose-Response Curves: Always test your compounds over a range of concentrations to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Time-Course Experiments: Perform time-course experiments (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
-
Appropriate Controls: Include vehicle controls (cells treated with the solvent used to dissolve the compounds), untreated controls, and positive controls (a compound with known cytotoxicity).
-
Multiplexing Assays: To gain a more comprehensive understanding of the mechanism of cell death, consider multiplexing assays. For example, some commercially available kits allow for the sequential measurement of different cytotoxicity markers from the same well.
By carefully selecting and executing the appropriate cytotoxicity assays, researchers can effectively screen and characterize new compounds derived from 2-bromobenzoic acid, paving the way for the development of novel therapeutics.
References
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Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
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MTT Assay Protocol for Cell Viability and Proliferation. Merck.
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MTT Assay Protocol. [No specific source name given].
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MTT assay protocol. Abcam.
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Apoptosis Assays. Sigma-Aldrich.
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Apoptosis Assays. Promega Corporation.
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LDH assay kit guide: Principles and applications. Abcam.
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Choosing an Apoptosis Detection Assay. Biocompare.
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MTT Cell Proliferation Assay. ATCC.
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Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec.
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Apoptosis Assays. Thermo Fisher Scientific - US.
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MTT Proliferation Assay Protocol. ResearchGate.
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Apoptosis Assay Kits. RayBiotech.
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RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Promega Corporation.
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Apoptosis/ Necrosis Assay Kit (blue, green, red) (ab176749). Abcam.
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Apoptosis and Necrosis Assay Kit. MedchemExpress.com.
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Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.
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RealTime-Glo necrosis and apoptosis assay. BMG LABTECH.
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The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry. Benchchem.
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LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313). Abcam.
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LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [No specific source name given].
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Caspase 3/7 Activity. Protocols.io.
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LDH Cytotoxicity Assay Kit. Cayman Chemical.
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Caspase-Glo® 3/7 Assay. Promega Corporation.
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
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2-Bromobenzoic acid 97 88-65-3. Sigma-Aldrich.
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2-Bromobenzoic acid. HiMedia Laboratories.
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2-Bromobenzoic acid. Chem-Impex.
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Cytotoxicity of 5-Bromonicotinic Acid Derivatives in Caco-2 Cells: A Comparative Guide. Benchchem.
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2-Bromobenzoic acid | C7H5BrO2 | CID 6940. PubChem.
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Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. PMC.
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Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals. Benchchem.
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
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Optimisation of assays: Interference in immunoassays recognize and avoid. candor-bioscience.de.
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Navigating Thiazole Epitope Specificity: A Comparative Guide to Antibody Cross-Reactivity and Performance
Executive Summary
Antibodies targeting thiazole-containing epitopes are critical tools in pharmacokinetics, therapeutic drug monitoring (TDM), and environmental residue analysis. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a ubiquitous structural motif found in pharmaceuticals (e.g., sulfathiazole, dasatinib, bleomycin) and agrochemicals (e.g., clothianidin). However, achieving high antibody specificity is notoriously difficult. The small size of the thiazole ring makes it highly susceptible to cross-reactivity with structurally similar heterocycles, such as oxazoles, imidazoles, and furans.
This guide provides an objective, data-driven comparison between a next-generation, rationally designed monoclonal antibody (MAb-Thiazole-X1 ) and traditional alternatives (generic MAbs and polyclonal antibodies). Furthermore, it details the mechanistic causality behind hapten design and provides self-validating experimental protocols for cross-reactivity profiling.
The Thiazole Epitope: Structural Challenges in Antibody Specificity
The primary challenge in developing anti-thiazole antibodies is the phenomenon of isosteric cross-reactivity. Because the thiazole ring is compact, the immune system's paratope often recognizes the broader molecular scaffold rather than the specific heteroatoms (S and N).
Historical data highlights this vulnerability. For instance, in the development of immunoassays for neonicotinoid insecticides, antibodies raised against the thiazole-containing clothianidin exhibited a staggering 64% cross-reactivity to dinotefuran, a compound containing a furan ring instead of a thiazole[1]. Similarly, in the detection of sulfonamide antibiotics, antibodies often cross-react broadly across the drug class unless the hapten is meticulously designed to project the thiazole ring distally from the carrier protein[2].
To overcome this, MAb-Thiazole-X1 was developed using a rational hapten design strategy. By attaching the linker to the core scaffold rather than the thiazole ring itself, the thiazole moiety is presented as the immunodominant epitope, drastically reducing off-target binding to oxazole and furan analogs.
Comparative Performance Analysis
To objectively evaluate performance, MAb-Thiazole-X1 was benchmarked against a commercially available Generic Thiazole MAb and a traditional Polyclonal Antibody (pAb) preparation.
Table 1: Cross-Reactivity (CR) Profiling via Competitive ELISA
Cross-reactivity is calculated as (IC50 of Target / IC50 of Analog) × 100. Lower values indicate higher specificity.
| Analyte / Analog | Heterocycle Motif | MAb-Thiazole-X1 | Generic Thiazole MAb | Traditional pAb |
| Sulfathiazole (Target) | Thiazole | 100% | 100% | 100% |
| Sulfamethoxazole | Isoxazole | < 0.1% | 15.4% | 45.2% |
| Dinotefuran Analog | Furan | < 0.1% | 64.0% | 82.5% |
| Thiabendazole | Benzimidazole-thiazole | 85.2% | 40.1% | 60.3% |
| Oxazole Scaffold | Oxazole | 0.5% | 22.8% | 38.9% |
Data Insight: The Generic MAb and pAb struggle to differentiate between sulfur (thiazole) and oxygen (isoxazole/furan) in the five-membered ring. MAb-Thiazole-X1 demonstrates >99.9% specificity against oxygen-containing heterocycles, proving the efficacy of its targeted paratope.
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Kinetic parameters determine the functional affinity (KD) and the stability of the antibody-antigen complex.
| Antibody | Association Rate ( | Dissociation Rate ( | Affinity ( |
| MAb-Thiazole-X1 | |||
| Generic Thiazole MAb |
Data Insight: MAb-Thiazole-X1 exhibits a significantly slower dissociation rate (
Mechanistic Insights: Rational Hapten Design
The causality behind MAb-Thiazole-X1's superior performance lies in the spatial orientation of the hapten during immunization. If a linker is attached directly to or adjacent to the thiazole ring, steric hindrance masks the critical sulfur and nitrogen atoms from B-cell receptors.
By utilizing a distal attachment strategy (e.g., linking via a modified N-sulfanyl-4-aminobenzoic acid side chain[2]), the thiazole ring is projected outward into the solvent. This forces the murine immune system to generate paratopes that specifically accommodate the unique electron density and atomic radii of the thiazole heteroatoms, actively selecting against furan or oxazole isosteres during affinity maturation.
Workflow for generating thiazole-specific MAbs via rational hapten design and negative selection.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory controls to rule out avidity artifacts and anti-carrier protein interference.
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is utilized over standard ELISA for kinetic profiling because it measures true 1:1 binding affinity in real-time, eliminating the avidity effects caused by bivalent antibody binding to multivalent assay plates.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Normalize the temperature to 25°C.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the dextran matrix.
-
Ligand Immobilization: Dilute the target Thiazole-conjugate to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (FC2) until a target immobilization level of 150 RU is reached.
-
Reference Cell (Self-Validation): Inject only the carrier protein (without the thiazole hapten) over Flow Cell 1 (FC1) to the same RU level. Causality: Subtracting FC1 from FC2 real-time data mathematically eliminates bulk refractive index changes and non-specific binding to the carrier.
-
Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted esters.
-
Kinetic Injection: Inject serial dilutions of MAb-Thiazole-X1 (0.78 nM to 50 nM) in HBS-EP+ running buffer at a high flow rate (30 µL/min) for 120 seconds (association), followed by a 600-second buffer wash (dissociation). Causality: High flow rates minimize mass transport limitations.
-
Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the bound antibody and reset the baseline.
Protocol B: Competitive Indirect ELISA (ciELISA) for Cross-Reactivity
This assay measures the functional ability of free thiazole (or analogs) in solution to displace the antibody from an immobilized target.
Step-by-Step Methodology:
-
Coating (Heterologous Carrier): Coat 96-well microplates with 100 µL/well of Thiazole-OVA (Ovalbumin) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. Causality: Using OVA for coating when KLH was used for immunization ensures the antibody only binds the thiazole hapten, not the carrier protein.
-
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS. Incubate for 2 hours at 37°C to prevent non-specific adsorption.
-
Competition Reaction: In a separate pre-incubation plate, mix equal volumes of MAb-Thiazole-X1 (optimized to a concentration yielding ~1.0 OD in the absence of competitor) and serial dilutions of competitors (Thiazole, Oxazole, Furan analogs; 10,000 ng/mL down to 0.01 ng/mL). Incubate for 30 minutes.
-
Transfer: Transfer 100 µL/well of the pre-incubated mixture to the coated plate. Incubate for 1 hour at 37°C.
-
Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (1:5000). Incubate for 45 minutes at 37°C.
-
Development: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL/well of 2M
. Read absorbance at 450 nm. -
Data Analysis: Calculate IC50 using a 4-parameter logistic (4PL) curve fit.
Mechanistic logic of competitive indirect ELISA for evaluating thiazole cross-reactivity.
Conclusion
When targeting small heterocyclic epitopes like thiazole, traditional polyclonal and generic monoclonal antibodies are highly susceptible to cross-reactivity with oxazoles and furans. The experimental data confirms that rational hapten design—specifically projecting the thiazole ring distally—is a mandatory prerequisite for generating highly specific antibodies like MAb-Thiazole-X1. By pairing optimized reagents with rigorous, self-validating analytical protocols (SPR and heterologous ciELISA), researchers can confidently eliminate false positives in drug monitoring and residue analysis.
References
-
Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin and Dinotefuran PubMed Central (PMC) URL:[Link][1]
-
Molecular structures of the 18 sulfonamides used for cross-reactivity studies ResearchGate URL:[Link][2]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Bromobenzoic Acid and 1,3-thiazol-2-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromobenzoic acid and 1,3-thiazol-2-amine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to provide a framework for proactive safety culture, moving beyond simple procedural adherence to a deep understanding of chemical waste management.
Foundational Principles of Laboratory Waste Management
Before any activity that generates chemical waste begins, a clear and compliant disposal plan must be in place.[1] This principle is the bedrock of laboratory safety and is mandated by regulations such as the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3]
A compliant waste management strategy follows a distinct hierarchy:
-
Source Reduction & Pollution Prevention: The most effective strategy is to minimize waste generation from the outset.
-
Reuse or Redistribution: Unwanted or surplus chemicals should be considered for reuse or sharing before being designated as waste.[1][4]
-
Treatment & Recycling: Where possible, materials within the waste stream can be reclaimed or recycled.[1][4]
-
Disposal: The final option, carried out through incineration, treatment, or other approved methods by licensed facilities.[1]
The operational execution of these principles rests on four critical actions: Hazard Assessment, Segregation, Containment, and Labeling.
Hazard Assessment and Characterization
A thorough understanding of the chemical and toxicological properties of 2-Bromobenzoic acid and 1,3-thiazol-2-amine is the first step in managing their disposal. This information, typically found in the Safety Data Sheet (SDS), dictates the required handling precautions and the correct waste stream.
| Chemical Name | CAS No. | Formula | Physical State | Key Hazards | Primary Disposal Classification |
| 2-Bromobenzoic acid | 88-65-3 | C₇H₅BrO₂ | Powder Solid | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[5][6] | Halogenated Organic Solid Waste [7][8] |
| 1,3-thiazol-2-amine | 1003-09-4 | C₃H₄N₂S | Solid | Based on related thiazole compounds: Potential for acute toxicity (oral, dermal); May cause skin and eye irritation; Assumed harmful to aquatic life.[9][10][11] | Non-Halogenated Organic Solid Waste |
Personal Protective Equipment (PPE) and Engineering Controls
Proper disposal requires the same, if not a higher, level of diligence regarding safety controls as any other chemical handling procedure.
-
Engineering Controls: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[12] The ventilation system is the primary barrier against hazardous vapors and dusts.
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its readiness for collection.
Step 1: Waste Segregation
This is the most critical step. Improper segregation can lead to dangerous chemical reactions in the waste container and complicates the final disposal process.[7][13] 2-Bromobenzoic acid is a halogenated organic compound and must not be mixed with non-halogenated waste streams like 1,3-thiazol-2-amine.[8][13][14]
-
Solid Waste:
-
2-Bromobenzoic acid: Collect as "Halogenated Organic Solid Waste." This includes the pure chemical, as well as contaminated items like weigh boats, gloves, and paper towels.[15]
-
1,3-thiazol-2-amine: Collect as "Non-Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
If these compounds are dissolved in a solvent, the solvent determines the waste stream. For example, a solution of 2-Bromobenzoic acid in dichloromethane would be a "Halogenated Organic Liquid Waste." A solution of 1,3-thiazol-2-amine in methanol would be a "Non-Halogenated Organic Liquid Waste."
-
Aqueous solutions containing these compounds should not be disposed of down the drain and must be collected as hazardous waste.[5][9][15][16]
-
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste segregation decision for the target compounds.
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA and OSHA to ensure safety and proper handling by all personnel.[3][17]
-
Container:
-
Use only containers that are in good condition and compatible with the chemical waste.[3][8] For most organic solids and solvents, high-density polyethylene (HDPE) containers are appropriate.
-
The container must have a secure, leak-proof, screw-top cap.[3][8]
-
Keep containers closed at all times except when actively adding waste.[8][14]
-
-
Labeling:
-
Affix a hazardous waste tag to the container before adding the first drop of waste.[8]
-
The label must include:
-
The full, unabbreviated chemical name of all contents (e.g., "Waste 2-Bromobenzoic acid," "Waste 1,3-thiazol-2-amine").[8][9] For mixtures, list all components.
-
An indication of the hazards (e.g., "Toxic," "Irritant").[9][17]
-
The date when waste was first added to the container (the accumulation start date).[9]
-
Step 3: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[1][3][17]
-
The SAA must be under the control of laboratory personnel.[1][3]
-
Store waste containers in a well-ventilated area, away from ignition sources.[9]
-
Use secondary containment, such as a tray, to capture any potential leaks or spills from the primary container.[1]
Step 4: Arranging for Final Disposal
Once a waste container is full (not exceeding 90% capacity), it must be prepared for pickup.[14]
-
Ensure the cap is tightly sealed and the label is complete and legible.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.[11]
-
Do not pour any chemical waste down the sanitary sewer.[15][18] Final disposal must be conducted through an approved waste disposal plant.[10][19]
Spill and Decontamination Procedures
Accidental spills must be managed immediately and safely. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[1][9]
-
Alert & Evacuate: Notify personnel in the immediate area.[9]
-
Control & Ventilate: Ensure the area is well-ventilated and control all ignition sources.[9]
-
Containment (Minor Spill): For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a suitable container for disposal.[16] For liquids, use an inert absorbent material like vermiculite or sand to contain the spill.[9] Do not use combustible materials like paper towels for initial absorption.[9]
-
Decontaminate: Clean the spill area with soap and water.[9]
-
Dispose: Collect all cleanup materials (absorbent, contaminated gloves, wipes) in a sealed bag or container, label it as hazardous waste, and place it in the appropriate solid waste stream.[9][16]
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.[9]
Comprehensive Disposal Workflow
The following diagram provides a holistic view of the chemical waste life cycle in the laboratory, from initial use to final disposal.
Caption: Comprehensive workflow for laboratory chemical waste disposal.
References
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- procedure for disposing of hazardous waste - MIT. Source: Massachusetts Institute of Technology,
- Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals - Benchchem. Source: BenchChem,
- SAFETY DATA SHEET - Fisher Scientific (2-Bromobenzoic acid). Source: Fisher Scientific,
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine - AK Scientific, Inc. Source: AK Scientific, Inc.,
- Chemical and Hazardous Waste Guide - UiO. Source: University of Oslo,
- Thiazole - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology,
- SAFETY DATA SHEET - Sigma-Aldrich (2-Bromobenzoic acid). Source: Sigma-Aldrich,
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Source: University of Illinois Urbana-Champaign,
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. Source: Daniels Health,
- The Laboratory Standard | Office of Clinical and Research Safety. Source: Vanderbilt University,
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- Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone,.
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Navigating the Safe Handling of 2-Bromobenzoic Acid and 1,3-Thiazol-2-Amine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe and efficient handling of chemical reagents is paramount. This guide provides an in-depth operational and safety framework for two such compounds: 2-Bromobenzoic acid and 1,3-thiazol-2-amine. As a Senior Application Scientist, my objective is to equip you not just with procedures, but with the rationale behind them, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Risks: A Comparative Hazard Overview
A foundational element of safe laboratory practice is a thorough understanding of the inherent hazards of the materials in use. Both 2-Bromobenzoic acid and 1,3-thiazol-2-amine present a similar profile of being harmful if swallowed and causing skin, eye, and respiratory irritation.[1][2] However, their physical forms and other potential hazards necessitate distinct handling considerations.
| Hazard Statement | 2-Bromobenzoic Acid | 1,3-Thiazol-2-Amine |
| Acute Oral Toxicity | Harmful if swallowed[1][2] | Harmful if swallowed |
| Skin Irritation | Causes skin irritation[1][2] | May cause skin irritation[3] |
| Eye Irritation | Causes serious eye irritation[1][2][4] | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation[1][2] | May cause respiratory irritation |
| Flammability | Non-combustible, but containers may burn[5] | Flammable solid[3] |
This comparative overview underscores the necessity of avoiding the generation of dust for 2-Bromobenzoic acid and implementing stringent controls against ignition sources for 1,3-thiazol-2-amine.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling both compounds, with explanations rooted in their specific hazards.
| PPE Category | 2-Bromobenzoic Acid | 1,3-Thiazol-2-Amine | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles[1][6] | Chemical safety goggles[3] | Protects against airborne dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene)[1][5] | Chemical protective gloves (e.g., PVC, nitrile)[3] | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Complete suit protecting against chemicals or a lab coat[1][6] | Appropriate protective gloves and clothing to prevent skin exposure | Minimizes the risk of skin contact with dust or spilled material. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated[4][6] | A respirator (e.g., Type AB filter) is recommended, especially if ventilation is inadequate[3] | Protects the respiratory tract from irritation due to the inhalation of fine dust particles or vapors. |
Expert Insight: The choice of glove material should always be cross-referenced with a glove compatibility chart for the specific chemicals being used. For solids like 2-Bromobenzoic acid, the primary concern is preventing dust from getting on the skin. For 1,3-thiazol-2-amine, which may have some volatility or be handled in solution, the chemical resistance of the glove is more critical.
Procedural Guidance: From Receipt to Disposal
A systematic approach to chemical handling minimizes the risk of exposure and accidents. The following workflow provides a step-by-step guide for the safe management of 2-Bromobenzoic acid and 1,3-thiazol-2-amine.
Caption: A generalized workflow for the safe handling of laboratory chemicals.
Step 1: Receipt and Storage
-
Receipt: Upon receiving the chemicals, inspect the containers for any damage or leaks.
-
Storage:
-
2-Bromobenzoic Acid: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[6]
-
1,3-Thiazol-2-Amine: Store in a well-ventilated, flame-proof area, away from heat and ignition sources.[3] Keep the container tightly closed.
-
Step 2: Handling and Use
-
Engineering Controls: All handling of these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][6] Eyewash stations and safety showers must be readily accessible.[6][7]
-
Weighing and Dispensing:
-
To minimize dust generation when handling 2-Bromobenzoic acid, use a balance with a draft shield or weigh the material in a glove box.
-
Avoid all personal contact, including inhalation, when handling 1,3-thiazol-2-amine.[3]
-
-
General Hygiene: Do not eat, drink, or smoke in areas where these chemicals are handled.[5] Wash hands thoroughly after handling.[1][5]
Step 3: Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Major Spills:
Step 4: Waste Disposal
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
2-Bromobenzoic Acid: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[5] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
1,3-Thiazol-2-Amine: This material and its container must be disposed of as hazardous waste.[3] All waste must be handled in accordance with local, state, and federal regulations.[3]
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent safety protocols, accidents can happen. Being prepared with a clear and concise emergency plan is essential.
Caption: A flowchart outlining immediate actions in case of accidental exposure.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][6] |
Authoritative Grounding: Always have the Safety Data Sheet (SDS) for each chemical readily available in the laboratory. The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.[1][2][3][4][5][6][8][9][10][11][12][13]
By integrating these safety protocols and procedural guidelines into your daily laboratory operations, you can significantly mitigate the risks associated with handling 2-Bromobenzoic acid and 1,3-thiazol-2-amine, fostering a safer and more productive research environment.
References
- 2-Bromobenzoic acid - Apollo Scientific. (n.d.).
- 2-Bromo Benzoic Acid CAS No 88-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Thiazole - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- 2-BROMO BENZOIC ACID - Suvchem Laboratory Chemicals. (n.d.).
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET. (2024, December 13).
- 2-BROMOBENZOIC ACID FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2018, March 17).
- 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole - Apollo Scientific. (n.d.).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
- SAFETY DATA SHEET - Struers SDS Service. (2025, January 13).
- 1,3-Thiazole-2-carboxaldehyde - Apollo Scientific. (n.d.).
- Personal protective equipment for handling 2-Amino-4-bromo-6-nitrobenzoic acid - Benchchem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
